STING agonist-29
Description
Properties
Molecular Formula |
C38H44N14O6 |
|---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C38H44N14O6/c1-22-16-28(46-48(22)3)35(55)44-37-42-26-18-24(32(39)53)20-30(58-13-7-8-50-11-14-57-15-12-50)31(26)51(37)9-5-6-10-52-34-27(19-25(21-41-34)33(40)54)43-38(52)45-36(56)29-17-23(2)49(4)47-29/h5-6,16-21H,7-15H2,1-4H3,(H2,39,53)(H2,40,54)(H,42,44,55)(H,43,45,56)/b6-5+ |
InChI Key |
VUAFTUKWNPVADA-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=NN(C(=C6)C)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=NN(C(=C6)C)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to STING Agonist-29 (CF501)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the non-nucleotide small-molecule STING agonist, STING agonist-29, also known as CF501. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of STING pathway activation. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and characterization.
Chemical Structure and Physicochemical Properties
This compound (CF501) is a potent non-nucleotide agonist of the STING (Stimulator of Interferon Genes) protein. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Synonyms | STING agonist-22, CF501 |
| CAS Number | 2408723-12-4 |
| Molecular Formula | C₄₀H₄₈N₁₄O₆ |
| Molecular Weight | 820.9 g/mol |
| Appearance | White to off-white solid powder[1] |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term |
Chemical Structure:
Figure 1: Chemical structure of STING agonist-22 (CF501).
Biological Activity
CF501 is a potent activator of the STING signaling pathway, leading to the induction of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] This activity makes it a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy.[2][3]
In Vitro Activity
CF501 has been shown to rapidly and robustly activate innate immune responses in human monocytic THP-1 cells.[2] In vitro studies have demonstrated its ability to induce the production of IFN-β.
| Assay | Cell Line | EC50 | Reference |
| IFN-β Induction | THP-1 cells | Data not publicly available | [Liu Z, et al. Cell Res. 2022] |
Note: While the primary publication confirms potent activity, specific EC50 values for IFN-β induction by CF501 are not publicly disclosed in the available search results.
In Vivo Activity and Pharmacokinetics
In vivo studies in mice have shown that CF501 transiently but robustly activates the innate immune system.
| Parameter | Value | Species | Reference |
| Half-life (t½) | 0.5 hours | Mice | |
| Clearance | Undetectable in plasma after 2 hours | Mice |
The transient nature of CF501's activity is considered sufficient to stimulate the necessary humoral and cellular immune responses for its function as a vaccine adjuvant, with an acceptable safety profile.
Mechanism of Action: The STING Signaling Pathway
STING is a transmembrane protein located in the endoplasmic reticulum (ER). Upon activation, it orchestrates a signaling cascade that results in the production of type I IFNs and other inflammatory cytokines, bridging innate and adaptive immunity.
The activation of the STING pathway by an agonist like CF501 can be visualized as follows:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of STING agonists like CF501.
In Vitro IFN-β Induction Assay
This protocol describes the measurement of IFN-β production in a human monocytic cell line in response to a STING agonist.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
CF501 (this compound)
-
Human IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10⁵ cells per well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of CF501 in complete culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the prepared CF501 dilutions. Include a vehicle control (medium with DMSO). Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the CF501 concentration and fit a dose-response curve to determine the EC50 value.
In Vivo Immunogenicity and Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of a STING agonist as a vaccine adjuvant in a mouse model.
Materials:
-
6-8 week old BALB/c mice
-
Vaccine antigen (e.g., recombinant protein)
-
CF501 formulated in a suitable vehicle
-
Alum adjuvant (as a control)
-
Syringes and needles for injection
-
ELISA plates and reagents for antibody titration
-
Reagents for neutralization assays and T-cell analysis
Procedure:
-
Animal Grouping: Randomly assign mice to different treatment groups (n=8-10 per group), including a control group receiving the antigen alone, a group with a traditional adjuvant like Alum, and the experimental group with CF501.
-
Immunization: On Day 0, immunize the mice via intramuscular injection with the respective formulations. A booster immunization is typically given on Day 14 or Day 21.
-
Blood Collection: Collect blood samples from the mice at regular intervals (e.g., pre-immunization, and 2-3 weeks after each immunization) to analyze the immune response.
-
Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific total IgG, as well as IgG1 and IgG2a isotypes, in the collected sera.
-
Neutralization Assay: Assess the functional capacity of the induced antibodies to neutralize the target pathogen or toxin in a relevant in vitro assay.
-
T-cell Response Analysis: Isolate splenocytes from a subset of mice at the end of the study to measure antigen-specific T-cell responses, such as cytokine production (e.g., IFN-γ) by ELISpot or intracellular cytokine staining followed by flow cytometry.
-
Challenge Study (if applicable): To determine protective efficacy, immunized mice can be challenged with the live pathogen. Survival rates and pathogen load in relevant tissues are then monitored.
Conclusion
This compound (CF501) is a potent, non-nucleotide small-molecule activator of the STING pathway. Its ability to robustly but transiently induce a type I interferon response makes it a compelling candidate for development as a vaccine adjuvant and for use in cancer immunotherapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this and other novel STING agonists. Further research to fully elucidate its in vivo efficacy and safety profile in various models is warranted.
References
STING agonist-29 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of STING Agonist-29 (SNX281)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[1][2][3] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response that is crucial for anti-viral defense and anti-tumor immunity.[4][5] Pharmacological activation of this pathway with STING agonists is a promising therapeutic strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. This document provides a detailed technical overview of the mechanism of action of a specific small molecule STING agonist, referred to as compound 29, also known as SNX281.
Core Mechanism of Action: this compound (SNX281)
SNX281 is a systemically available, non-nucleotide small molecule agonist of STING. Its mechanism of action involves direct binding to the STING protein, which initiates a series of downstream signaling events culminating in the production of type I IFNs and other cytokines.
Binding and STING Activation
Unlike its natural ligand, the cyclic dinucleotide (CDN) 2',3'-cGAMP, SNX281 is a small molecule designed for improved drug-like properties. Upon binding, SNX281 induces a significant conformational change in the STING protein, causing it to shift from an inactive 'open' state to an active 'closed' conformation. This conformational change is the critical first step in pathway activation and is followed by STING oligomerization.
Subcellular Translocation and Signalosome Formation
Under basal conditions, STING resides in the endoplasmic reticulum (ER). Ligand binding and activation by SNX281 triggers the translocation of STING from the ER to the ER-Golgi intermediate complex (ERGIC) and perinuclear foci. In these locations, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). The co-localization of STING and phosphorylated TBK1 (pTBK1) at these perinuclear sites is a key indicator of pathway activation.
IRF3 and NF-κB Activation
Once recruited, TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates from the cytoplasm into the nucleus. Concurrently, the STING pathway can also activate the NF-κB signaling pathway. These transcription factors then bind to their respective response elements in the promoter regions of target genes, including IFNB1 (encoding IFN-β) and other inflammatory cytokines and chemokines.
The complete signaling cascade initiated by this compound (SNX281) is depicted below.
Data Presentation
SNX281 demonstrates potent activation of various human STING polymorphic variants, leading to the induction of IFN-β.
Table 1: Cellular Activity of SNX281 on Human STING Variants
| STING Variant | Assay Type | Readout | Fold Induction vs. DMSO (at 25 µM SNX281) |
| WT (Wild-Type) | IFN-β Luciferase Reporter | Luciferase Activity | ~100-fold |
| REF (R232) | IFN-β Luciferase Reporter | Luciferase Activity | ~120-fold |
| HAQ (G230A, R293Q) | IFN-β Luciferase Reporter | Luciferase Activity | ~125-fold |
| AQ (A230, R293Q) | IFN-β Luciferase Reporter | Luciferase Activity | ~120-fold |
| Q (R293Q) | IFN-β Luciferase Reporter | Luciferase Activity | ~110-fold |
| Data summarized from HEK293T cells stably expressing the indicated human STING variants. |
Table 2: Potency of SNX281 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Donor STING Genotype | Readout | EC₅₀ (µM) |
| WT/WT | IFN-β Secretion | 3.5 - 9.9 |
| WT/REF | IFN-β Secretion | 3.5 - 9.9 |
| WT/HAQ | IFN-β Secretion | 3.5 - 9.9 |
| REF/REF | IFN-β Secretion | 3.5 - 9.9 |
| HAQ/REF | IFN-β Secretion | 3.5 - 9.9 |
| Data represents the range of EC₅₀ values for IFN-β induction across a panel of human donors with different STING alleles. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound (SNX281) are provided below.
High-Content Imaging of STING Pathway Activation
This assay visualizes and quantifies the key molecular events of STING activation within the cell.
-
Cell Line: HEK293T cells stably expressing a specific human STING isoform.
-
Methodology:
-
Cells are seeded in appropriate imaging plates and allowed to adhere.
-
Cells are treated with 25 µM SNX281 or a DMSO vehicle control for 1 hour.
-
Post-treatment, cells are fixed and permeabilized.
-
Immunostaining is performed using primary antibodies specific for STING, phospho-TBK1 (Ser172), and IRF3.
-
Appropriate fluorescently-labeled secondary antibodies are used for detection.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Plates are imaged using a high-content imaging system.
-
Image analysis software is used to quantify agonist-induced events, including the translocation of STING to perinuclear foci, the co-localization of STING and p-TBK1, and the translocation of IRF3 from the cytoplasm to the nucleus.
-
STING Reporter Gene Assays
These assays quantify the transcriptional output resulting from STING pathway activation.
-
Cell Line: HEK293T cells stably expressing a full-length human STING variant and carrying two reporter constructs:
-
Interferon-Stimulated Response Element (ISRE) driving Secreted Embryonic Alkaline Phosphatase (SEAP) expression (measures IRF3 activity).
-
IFN-β promoter driving firefly luciferase expression.
-
-
Methodology:
-
Cells are seeded in multi-well plates.
-
Cells are treated with DMSO (vehicle control), 25 µM 2'3'-cGAMP (positive control), or 25 µM SNX281.
-
After an appropriate incubation period, the cell culture supernatant is collected to measure SEAP activity, and cell lysates are prepared to measure luciferase activity.
-
Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data is typically expressed as fold induction relative to the DMSO-treated control cells.
-
The workflow for these cellular assays is visualized in the diagram below.
Conclusion
This compound (SNX281) is a potent, non-nucleotide small molecule activator of the STING pathway. Its mechanism of action follows the canonical STING signaling cascade, beginning with direct binding and induction of a conformational change in the STING protein. This initiates STING's translocation from the ER, followed by the recruitment and activation of TBK1, and subsequent phosphorylation and nuclear translocation of the transcription factor IRF3. The ultimate result is the robust transcription of type I interferons and other pro-inflammatory cytokines. SNX281 is effective across multiple common human STING variants, highlighting its potential as a broad-acting immunotherapeutic agent for cancer treatment.
References
- 1. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of synthetic STING (Stimulator of Interferon Genes) agonists. The activation of the STING pathway is a promising strategy in cancer immunotherapy, and understanding the relationship between the chemical structure of agonists and their biological activity is crucial for the development of potent and effective therapeutics. This document details quantitative SAR data for a representative class of STING agonists, provides in-depth experimental protocols for key assays, and visualizes critical pathways and workflows.
Core Principles of STING Agonist SAR Studies
The primary goal of SAR studies for STING agonists is to identify and optimize chemical scaffolds that can effectively bind to and activate the STING protein, leading to the downstream production of type I interferons and other pro-inflammatory cytokines. This process typically involves the synthesis of a series of analogues of a lead compound and evaluating their biological activity. Key parameters assessed include binding affinity to the STING protein, activation of downstream signaling pathways, and in vivo anti-tumor efficacy.
Quantitative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship for a series of amidobenzimidazole (ABZI) derivatives, a well-characterized class of non-cyclic dinucleotide STING agonists. The data is compiled from various sources to provide a comparative overview.
| Compound ID | R1 Substitution | R2 Substitution | hSTING EC50 (µM)[1] | mSTING EC50 (µM)[2] | Notes |
| ABZI-1 | H | H | 1.24[1] | - | Monomeric parent compound. |
| ABZI-2 | 4-F | H | 0.287[1] | - | Introduction of a fluorine atom at the R1 position enhances potency. |
| ABZI-3 | 4-Cl | H | 0.45 | - | Chloro substitution also shows good potency. |
| diABZI-1 | Dimer (C3 linker) | Dimer (C3 linker) | 0.02 | - | Dimerization significantly increases potency compared to the monomeric form.[3] |
| diABZI-2 | Dimer (C4 linker) | Dimer (C4 linker) | 0.05 | - | Linker length can influence activity. |
| Triazole-40 | Triazole linker | Triazole linker | 0.24 | 39.51 | A triazole-linked dimer with improved solubility and pharmacokinetic profile. |
Key Experimental Protocols
Detailed methodologies for the evaluation of STING agonists are presented below.
In Vitro STING Activation using a THP-1 Dual Reporter Assay
This assay is used to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter in the human monocytic cell line THP-1.
Materials:
-
THP-1 Dual™ reporter cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin
-
STING agonist compounds
-
QUANTI-Luc™ (luciferase detection reagent)
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well white, flat-bottom plates for luminescence
-
96-well clear, flat-bottom plates for absorbance
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay (IRF activity):
-
Transfer 20 µL of cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Measure luminescence using a luminometer.
-
-
SEAP Assay (NF-κB activity):
-
Transfer 20 µL of cell culture supernatant to a clear 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure absorbance at 620-655 nm.
-
-
Data Analysis: Plot the luminescence or absorbance signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the assessment of the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
CT26 colon carcinoma or B16-F10 melanoma cells
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate Tumor Growth Inhibition (TGI).
TR-FRET STING Binding Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the STING protein.
Materials:
-
His-tagged human STING protein
-
d2-labeled STING ligand (tracer)
-
Terbium cryptate-labeled anti-His antibody
-
Assay buffer
-
Test compounds
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense Compounds: Dispense test compounds at various concentrations into the assay plate.
-
Add STING Protein: Add the His-tagged STING protein to each well.
-
Add HTRF Reagents: Add a pre-mixed solution of the d2-labeled STING ligand and the terbium-labeled anti-His antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-3 hours), protected from light.
-
Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm or 340 nm) using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.
Cytokine Profiling Assay
This protocol is for the quantification of cytokines released from immune cells upon stimulation with a STING agonist.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells
-
RPMI 1640 medium with 10% FBS
-
STING agonist
-
Multi-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10)
-
Plate reader for the specific assay format
Procedure:
-
Cell Seeding: Seed PBMCs at a suitable density in a multi-well plate.
-
Cell Treatment: Treat the cells with various concentrations of the STING agonist.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the STING agonist concentrations to determine the dose-response relationship.
Visualizations
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway, from the detection of cytosolic DNA to the production of type I interferons and pro-inflammatory cytokines.
Experimental Workflow for STING Agonist SAR Studies
This diagram outlines the typical workflow for a structure-activity relationship study in the context of STING agonist drug discovery.
References
Navigating STING Agonist Target Engagement and Binding Affinity: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for assessing STING (Stimulator of Interferon Genes) agonist activity. It is important to note that specific quantitative data for a molecule designated "STING agonist-29" is not publicly available. The data and protocols presented herein are based on established research with various model STING agonists and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to STING and its Agonists
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a cascade of signaling events that culminate in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3][4] This potent immune response has positioned STING as a promising therapeutic target, particularly in cancer immunotherapy, where its activation can help to convert immunologically "cold" tumors into "hot" ones, thereby rendering them more susceptible to immune-mediated killing.
STING agonists are molecules designed to activate this pathway, mimicking the action of its natural ligand, cyclic GMP-AMP (cGAMP). These agonists can be cyclic dinucleotides (CDNs) or non-CDN small molecules. Their development and characterization hinge on a thorough understanding of their target engagement, binding affinity, and downstream functional effects.
The STING Signaling Pathway
Upon binding of an agonist, the STING protein, which resides on the endoplasmic reticulum (ER), undergoes a conformational change and translocates to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of genes encoding for type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory cytokine response.
Quantitative Assessment of STING Agonists
The preclinical evaluation of STING agonists involves a battery of assays to quantify their binding affinity, target engagement, and functional activity. The table below summarizes key parameters and representative data for model STING agonists.
| Assay Type | Cell Line/System | Parameter Measured | Model Agonist Example | Representative Value Range | Reference |
| In Vitro Activation | |||||
| IRF-Luciferase Reporter Assay | THP1-Dual™ KI-hSTING | EC50 | diABZI | 0.5 - 5.0 µM | |
| IFN-β Production | Human PBMCs | EC50 | 2'3'-cGAMP | 1.0 - 10.0 µM | |
| CXCL10 Production | Murine Dendritic Cells (DC2.4) | EC50 | DMXAA | 0.8 - 8.0 µM | |
| Binding Affinity | |||||
| Surface Plasmon Resonance (SPR) | Purified hSTING protein | KD | N/A | nM to µM range | N/A |
| Isothermal Titration Calorimetry (ITC) | Purified hSTING protein | KD | N/A | nM to µM range | N/A |
| In Vivo Efficacy | |||||
| Tumor Growth Inhibition (TGI) | B16-F10 Melanoma (C57BL/6) | % TGI | Model Agonist | ~60% | |
| Tumor Growth Inhibition (TGI) | CT26 Colon Carcinoma (BALB/c) | % TGI | Model Agonist | ~75% |
Note: N/A indicates that while these are standard assays, specific data for a universally recognized model agonist was not available in the provided search results.
Key Experimental Protocols
In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Western Blot for STING Pathway Activation
This protocol allows for the visualization of key protein phosphorylation events in the STING pathway, confirming its activation.
Materials:
-
Murine or human cell lines (e.g., MEFs, THP-1)
-
STING agonist or dsDNA for transfection
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3)
-
Secondary HRP-conjugated antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Treat cells with the STING agonist for the desired time points.
-
Cell Lysis: Lyse the cells on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STING, TBK1, and IRF3. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonist (e.g., via intratumoral injection) on specified days.
-
Continued Monitoring: Measure tumor volume every 2-3 days using calipers. Monitor body weight as a measure of toxicity.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) at the end of the study.
Conclusion
The rigorous evaluation of STING agonists is paramount for their successful clinical translation. A multi-faceted approach, incorporating quantitative measures of binding affinity, cellular target engagement, and in vivo efficacy, is essential. While specific data for "this compound" remains elusive, the principles and protocols outlined in this guide provide a robust framework for the characterization of any novel STING agonist, paving the way for the development of next-generation immunotherapies.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Downstream Signaling Pathways of STING Agonists
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "STING agonist-29" is not a standardized scientific nomenclature and appears to be a vendor-specific catalog number (e.g., CF511 from MedchemExpress). Due to the lack of specific peer-reviewed literature for a compound with this exact designation, this technical guide will focus on the well-characterized, potent, non-nucleotide dimeric amidobenzimidazole (diABZI) class of STING agonists. The detailed signaling pathways, quantitative data, and experimental protocols provided herein are based on published studies of diABZI and are representative of a powerful class of systemically active STING agonists.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This guide provides a detailed overview of the core downstream signaling events initiated by a representative non-nucleotide STING agonist, diABZI. We present quantitative data on pathway activation, detailed experimental protocols for assessing agonist activity, and visual diagrams of the key signaling cascades and experimental workflows.
Core Downstream Signaling Pathways of diABZI
Upon entering the cell, diABZI directly binds to the STING protein located on the endoplasmic reticulum (ER) membrane. This binding event locks STING in an active conformation, initiating a cascade of downstream signaling events. The two primary signaling arms activated are the IRF3 and NF-κB pathways.
The TBK1-IRF3 Axis: The Type I Interferon Response
Activation of STING by diABZI leads to the recruitment of TANK-binding kinase 1 (TBK1).[1][2] TBK1 then phosphorylates STING itself, creating docking sites for the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] TBK1 subsequently phosphorylates IRF3, which triggers its dimerization and translocation from the cytoplasm to the nucleus. In the nucleus, phosphorylated IRF3 dimers drive the transcription of Type I interferons (IFN-α and IFN-β) and a host of interferon-stimulated genes (ISGs) such as CXCL10 and ISG15. This response is fundamental to the anti-viral and anti-tumor effects of STING activation.
The NF-κB Pathway: Pro-inflammatory Cytokine Production
In parallel to IRF3 activation, the STING-TBK1 signaling complex also leads to the activation of the NF-κB pathway. This results in the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The production of these cytokines contributes to the recruitment and activation of various immune cells, further amplifying the anti-tumor immune response.
Other Downstream Cellular Processes
Beyond the canonical IRF3 and NF-κB pathways, STING activation by agonists like diABZI can also induce other cellular processes, including:
-
PANoptosis: A form of programmed cell death that integrates elements of apoptosis, pyroptosis, and necroptosis.
-
Autophagy: A cellular process of degradation and recycling of cellular components.
Quantitative Data on STING Pathway Activation by diABZI
The following tables summarize key quantitative data from in vitro and in vivo studies of diABZI, demonstrating its potency and effects on downstream signaling molecules and cytokine production.
Table 1: In Vitro Potency of diABZI Agonists
| Compound | Cell Line/System | Assay | EC50 | Reference |
| diABZI STING agonist-1 | Human PBMCs | IFN-β Secretion | 130 nM | |
| diABZI STING agonist-1 | Mouse Cells | STING Reporter Assay | 186 nM | |
| diABZI-amine | THP1-Dual Reporter Cells | IRF-inducible Luciferase | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | THP1-Dual Reporter Cells | IRF-inducible Luciferase | 1.47 ± 1.99 nM | |
| diABZI-amine | Primary Murine Splenocytes | IFN-β ELISA | 0.17 ± 6.6 µM | |
| diABZI-V/C-DBCO | Primary Murine Splenocytes | IFN-β ELISA | 7.7 ± 0.05 µM |
Table 2: In Vitro and In Vivo Induction of Downstream Effectors by diABZI
| Treatment | Cell Type/Model | Effector | Fold Change/Concentration | Time Point | Reference |
| 10 µM diABZI | Calu-3 cells | IFN-β mRNA | Robust Induction | 6-12 hours | |
| 10 µM diABZI | Calu-3 cells | CXCL10 mRNA | Robust Induction | 6-12 hours | |
| 10 µM diABZI | THP-1 cells | p-STING, p-IRF3 | Increased Phosphorylation | 4 hours | |
| diABZI | 1G4 HA-T cells | p-TBK1, p-IRF3, p-NF-κB | Increased Phosphorylation | 3 hours | |
| diABZI | 1G4 HA-T cells | IFN-β, CXCL10, IL-6 mRNA | Significant Increase | 3 hours | |
| 1 µM diABZI | Murine BMDMs | IFN-α, IFN-β, CXCL10, IL-6, TNF-α | Significant Secretion | 16 hours | |
| 3 mg/kg diABZI (IV) | BALB/c Mice | IFN-β, IL-6, TNF, CXCL1 | Increased Secretion | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of STING agonists like diABZI.
Western Blotting for Phosphorylated Signaling Proteins (p-STING, p-TBK1, p-IRF3)
This protocol is designed to detect the phosphorylation of key signaling molecules following STING agonist treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 monocytes, RAW 264.7 macrophages) in 6-well plates at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.
-
Stimulate cells with the desired concentration of diABZI (e.g., 1-10 µM) for a time course (e.g., 0, 30, 60, 120, 240 minutes) to capture peak phosphorylation events. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should follow the manufacturer's recommendations (typically 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
ELISA for IFN-β Secretion
This protocol measures the amount of IFN-β secreted into the cell culture supernatant following STING activation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1, PBMCs) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Prepare serial dilutions of the diABZI agonist in complete culture medium.
-
Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Include a vehicle control.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure (following a typical sandwich ELISA kit protocol):
-
Reconstitute standards and prepare serial dilutions as per the kit manual.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50-100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
-
IRF-Inducible Luciferase Reporter Assay
This assay quantifies STING pathway activation by measuring the activity of a luciferase reporter gene under the control of an IRF-inducible promoter.
-
Cell Culture and Transfection (if necessary):
-
Use a stable reporter cell line (e.g., THP1-Dual™ KI-hSTING cells) or transfect cells (e.g., HEK293T) with an IRF-inducible luciferase reporter plasmid (e.g., IFNβ promoter-driven firefly luciferase) and a control plasmid (e.g., CMV promoter-driven Renilla luciferase).
-
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a 96-well white, flat-bottom plate at an appropriate density (e.g., 100,000 cells per well for THP-1 reporter cells).
-
Prepare serial dilutions of the diABZI agonist in complete culture medium.
-
Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).
-
Rock the plate at room temperature for ~15-30 minutes to ensure cell lysis and substrate mixing.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Quantitative RT-PCR for ISG Expression
This protocol measures the change in mRNA levels of interferon-stimulated genes like CXCL10 and ISG15.
-
Cell Culture and Treatment:
-
Seed cells in a 12-well or 6-well plate.
-
Treat cells with the diABZI agonist or vehicle control for a specified time (e.g., 3, 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the core concepts discussed in this guide.
Caption: Core STING signaling pathways activated by the diABZI agonist.
Caption: General experimental workflow for in vitro STING agonist assessment.
Conclusion
Non-nucleotide STING agonists like diABZI represent a significant advancement in the development of immunotherapies. Their ability to systemically activate the core downstream signaling pathways of STING—leading to a robust Type I interferon response and the production of pro-inflammatory cytokines—underlines their therapeutic potential. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the continued exploration and optimization of STING-targeted therapies.
References
An In-depth Technical Guide to the Immunomodulatory Effects of STING Agonist-X
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of viral infection or cellular damage.[1][2] Activation of the STING pathway initiates a powerful immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This has positioned STING agonists as promising therapeutic agents, particularly in the field of immuno-oncology, where they can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[4] This guide provides a comprehensive overview of the immunomodulatory effects of a representative STING agonist, herein referred to as STING Agonist-X, and details the experimental protocols used to characterize its activity.
Mechanism of Action
STING Agonist-X functions by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons, such as IFN-α and IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines.
The secreted type I IFNs act in both an autocrine and paracrine manner to stimulate an anti-tumor immune response. This includes enhancing the cytotoxicity of natural killer (NK) cells, promoting the maturation and activation of dendritic cells (DCs), and increasing the priming and recruitment of tumor-specific T cells. The resulting inflammatory tumor microenvironment is more conducive to tumor cell killing.
Data Presentation
The following tables summarize the quantitative data on the immunomodulatory effects of STING Agonist-X from various preclinical studies.
Table 1: In Vitro Activity of STING Agonist-X
| Assay Type | Cell Line | Readout | EC50 / Effective Concentration | Reference |
| STING Activation Reporter Assay | THP1-Dual™ KI-hSTING | IRF-Luciferase Activity | 0.5 - 5.0 µM | |
| Cytokine Release Assay | Human PBMCs | IFN-β Production | 1.0 - 10.0 µM | |
| Cytokine Release Assay | Murine Dendritic Cells (DC2.4) | CXCL10 Production | 0.8 - 8.0 µM | |
| STING Ubiquitination Inhibition | HEK-293 cells | Inhibition of TRIM29-mediated ubiquitination | 10 - 40 µM |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonist-X
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING Agonist-X
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of STING Agonist-X in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of STING Agonist-X in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
STING Agonist-X formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer STING Agonist-X (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Protocol 3: Western Blot for STING Pathway Activation
This protocol is used to validate the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.
Materials:
-
Murine Embryonic Fibroblasts (MEFs) or other suitable cell line
-
dsDNA probes for transfection
-
Lysis buffer
-
Protein assay dye (e.g., Bradford reagent)
-
Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3)
-
Secondary antibodies
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and transfect with dsDNA probes to activate the cGAS-STING pathway.
-
Cell Lysis: Lyse the cells and measure the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STING, TBK1, and IRF3, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method.
Visualizations
Caption: STING Signaling Pathway Activation.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of a Novel STING Agonist: A Technical Guide
This technical guide provides a comprehensive overview of the essential in vitro assays for the preliminary evaluation of a novel STING (Stimulator of Interferon Genes) agonist. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology and oncology. Herein, we detail the core methodologies for assessing STING pathway activation, cytokine release profiles, and cytotoxic potential, supplemented with illustrative data tables and workflow diagrams.
Data Presentation
A systematic presentation of quantitative data is crucial for the comparative analysis of a novel STING agonist's activity. The following tables exemplify how to structure such data for clarity and ease of interpretation.
Table 1: STING Pathway Activation in Reporter Cells
| Cell Line | Agonist Concentration (µM) | Reporter Gene Expression (Fold Induction) | EC₅₀ (µM) |
| THP1-Dual™ ISG | 0.01 | 5.2 ± 0.6 | 0.85 |
| 0.1 | 15.8 ± 1.9 | ||
| 1 | 45.3 ± 5.1 | ||
| 10 | 89.7 ± 9.2 | ||
| 100 | 92.1 ± 8.8 | ||
| B16-Blue™ ISG | 0.01 | 3.1 ± 0.4 | 1.2 |
| 0.1 | 10.5 ± 1.2 | ||
| 1 | 33.7 ± 4.0 | ||
| 10 | 68.4 ± 7.5 | ||
| 100 | 70.2 ± 6.9 |
Table 2: Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Agonist Concentration (µM) | Concentration (pg/mL) |
| IFN-β | 0.1 | 150 ± 25 |
| 1 | 850 ± 110 | |
| 10 | 2500 ± 320 | |
| TNF-α | 0.1 | 80 ± 15 |
| 1 | 450 ± 60 | |
| 10 | 1200 ± 150 | |
| IL-6 | 0.1 | 120 ± 20 |
| 1 | 600 ± 85 | |
| 10 | 1800 ± 230 |
Table 3: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | Agonist Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 1 | 98.2 ± 1.5 | > 100 |
| 10 | 95.6 ± 2.1 | ||
| 100 | 91.3 ± 3.5 | ||
| A549 (Lung Cancer) | 1 | 99.1 ± 1.2 | > 100 |
| 10 | 96.8 ± 1.9 | ||
| 100 | 93.5 ± 2.8 | ||
| B16-F10 (Melanoma) | 1 | 97.5 ± 1.8 | > 100 |
| 10 | 94.2 ± 2.5 | ||
| 100 | 89.9 ± 4.1 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a STING agonist.
STING Pathway Activation Assay
This assay quantitatively measures the activation of the STING pathway by monitoring the expression of an interferon-stimulated gene (ISG) reporter.
Materials:
-
THP1-Dual™ ISG reporter cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
STING Agonist-29 (or test agonist)
-
QUANTI-Blue™ Solution
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer
Procedure:
-
Seed THP1-Dual™ ISG cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Prepare serial dilutions of the STING agonist in culture medium.
-
Add the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, add QUANTI-Blue™ Solution to the wells according to the manufacturer's instructions.
-
Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620-655 nm.
-
Calculate the fold induction of ISG expression relative to the vehicle control.
Cytokine Release Assay in Human PBMCs
This assay measures the induction of key pro-inflammatory cytokines from human immune cells following stimulation with the STING agonist.[2]
Materials:
-
Cryopreserved human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Ficoll-Paque
-
This compound (or test agonist)
-
LPS (positive control)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA or Multiplex Immunoassay kits (e.g., for IFN-β, TNF-α, IL-6)
Procedure:
-
Thaw cryopreserved PBMCs and isolate them using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using Trypan Blue.
-
Seed the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.[3]
-
Add serial dilutions of the STING agonist to the wells. Include a vehicle control and a positive control (e.g., LPS).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[3][4]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay system according to the manufacturer's instructions.
In Vitro Cytotoxicity Assay
This assay assesses the direct cytotoxic effect of the STING agonist on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, B16-F10)
-
Appropriate culture medium for each cell line (e.g., DMEM, MEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (or test agonist)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cancer cells at an appropriate density (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the STING agonist in the corresponding culture medium.
-
Remove the old medium from the wells and add the agonist dilutions. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, perform the cell viability assay according to the manufacturer's protocol.
-
Measure the luminescence or absorbance to determine the percentage of viable cells relative to the vehicle control.
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the underlying biological processes and experimental designs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. 2.5. In vitro assay for evaluating cytokine release by human PBMC [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to a Representative Non-Nucleotide STING Agonist for Basic Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a representative non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, referred to herein as "STING agonist-29," for application in basic immunology research. Due to the limited public information on a compound specifically named "this compound" or "CF511," this document synthesizes data and protocols from published research on well-characterized, novel non-nucleotide STING agonists that serve as a proxy for understanding the therapeutic potential and research applications of this class of molecules.
The activation of the STING pathway is a pivotal event in the innate immune response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for anti-tumor and anti-viral immunity, making STING agonists a promising class of therapeutics. Non-nucleotide agonists, in particular, offer potential advantages in terms of stability, cell permeability, and suitability for systemic administration compared to their cyclic dinucleotide (CDN) counterparts.
Mechanism of Action
Non-nucleotide STING agonists function by binding directly to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6. This cascade of events bridges the innate and adaptive immune systems, promoting dendritic cell maturation, antigen presentation, and the priming of tumor-specific T cells.
Data Presentation
The following tables summarize representative quantitative data for a model non-nucleotide STING agonist based on published preclinical studies.
Table 1: In Vitro Activity of a Representative Non-Nucleotide STING Agonist
| Cell Line | Assay Type | Readout | EC50 (µM) | Reference |
| HEK293T-hSTING Reporter | Luciferase Reporter Assay | IRF-inducible Luciferase | 0.5 - 5.0 | [1] |
| THP-1 (Human Monocytic) | Cytokine Secretion (ELISA) | IFN-β Production | 1.0 - 10.0 | [1] |
| Murine Dendritic Cells (DC2.4) | Chemokine Secretion (ELISA) | CXCL10 Production | 0.8 - 8.0 | [1] |
| Human PBMCs | Cytokine Secretion (Multiplex) | IFN-α, TNF-α, IL-6 | Compound-dependent | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of a Representative Non-Nucleotide STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 7, 10, 13 | ~70% | [1] |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 8, 11, 14 | ~60% | |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |
Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Mandatory Visualization
Caption: STING signaling pathway activated by a non-nucleotide agonist.
Caption: Workflow for an in vitro STING activation reporter assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing STING agonists.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: In Vitro Cytokine Release Assay
This protocol outlines the measurement of cytokine secretion from immune cells following treatment with a STING agonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
ELISA or multiplex immunoassay kit for desired cytokines (e.g., IFN-β, TNF-α, IL-6)
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed PBMCs or other immune cells at an appropriate density (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of secreted cytokines in the supernatant using an ELISA or multiplex immunoassay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration to determine the dose-response relationship.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
This guide provides a foundational understanding of a representative non-nucleotide STING agonist for immunological research. Researchers are encouraged to consult specific literature for the chosen agonist and optimize protocols for their experimental systems. The continued exploration of novel STING agonists holds significant promise for the development of new immunotherapies.
References
Methodological & Application
Application Notes: In Vitro Characterization of STING Agonist-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response.[1][2] Activation of STING by agonists has emerged as a promising strategy in cancer immunotherapy.[3][4] These application notes provide detailed protocols for the in vitro characterization of "STING agonist-29," a novel synthetic STING agonist. The described assays are designed to quantify its potency and mechanism of action by measuring key downstream events, including the induction of interferon-β (IFN-β) and the activation of interferon-stimulated genes.
The canonical STING signaling pathway is initiated upon the binding of cyclic dinucleotides, such as cGAMP, to the STING protein located on the endoplasmic reticulum.[5] This binding event triggers a conformational change, leading to STING's translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other pro-inflammatory cytokines.
Figure 1: STING Signaling Pathway Activation.
Data Presentation: Potency of STING Agonists
The following tables summarize representative quantitative data for various STING agonists across common in vitro assays. These values serve as a benchmark for evaluating the potency of this compound.
Table 1: In Vitro Potency of Representative STING Agonists in Human Cells
| Cell Line | Assay Type | Readout | Agonist | EC50 Value | Reference |
|---|---|---|---|---|---|
| THP-1 | Cytokine Release | IFN-β Secretion | 2'3'-cGAMP | ~124 µM | |
| THP-1 | Cytokine Release | IFN-β Secretion | 2'3'-c-di-AM(PS)2 (Rp/Rp) | 10.5 µM | |
| Human PBMCs | Cytokine Release | IFN-β Secretion | 2'3'-cGAMP | ~70 µM |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | Model Agonist | 0.5 - 5.0 µM | |
Table 2: In Vitro Potency of Representative STING Agonists in Murine Cells
| Cell Line | Assay Type | Readout | Agonist | EC50/Effective Conc. | Reference |
|---|---|---|---|---|---|
| DC2.4 (Dendritic Cells) | Cytokine Release | CXCL10 Production | Model Agonist | 0.8 - 8.0 µM |
| RAW264.7 (Macrophages) | Gene Expression | IFN-β mRNA | cGAMP-STINGΔTM | Not specified | |
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound. A general workflow involves treating immune cells with the agonist and measuring downstream readouts such as reporter gene activation or cytokine production.
Figure 2: General experimental workflow for in vitro assays.
Protocol 1: STING Activation Reporter Assay using THP1-Dual™ KI-hSTING Cells
This protocol measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter expressed in the THP1-Dual™ KI-hSTING cell line.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin
-
This compound
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
White, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 to 180,000 cells per well in a 96-well plate in 180 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range might span from 0.01 µM to 100 µM.
-
Cell Treatment: Add 20 µL of the diluted agonist solutions to the corresponding wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: a. Following incubation, prepare the luciferase reagent according to the manufacturer’s instructions. b. Add the reagent to each well.
-
Data Acquisition: Immediately measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration and use a non-linear regression (four-parameter logistic) model to determine the EC50 value.
Protocol 2: IFN-β Cytokine Release Assay in Human PBMCs or THP-1 Cells
This protocol measures the functional consequence of STING activation by quantifying the amount of secreted IFN-β in the cell culture supernatant via an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytic cells
-
Appropriate culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Human IFN-β ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
THP-1: Plate cells at a suitable density in a 96-well plate.
-
PBMCs: Isolate freshly and plate in a 96-well plate.
-
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves: a. Adding supernatants and standards to a pre-coated plate. b. A series of incubation and wash steps with detection and substrate antibodies. c. Measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.
Protocol 3: Analysis of STING Pathway Gene Expression by qRT-PCR
This protocol assesses STING pathway activation by measuring the upregulation of target gene mRNA, such as IFNB1 and CXCL10, using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Immune cells of interest (e.g., murine macrophages, human PBMCs)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for a shorter duration, typically 6 to 8 hours, to capture the peak of mRNA expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: a. Set up qPCR reactions for each target gene and the housekeeping gene for all samples. b. Run the reactions on a qPCR instrument using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) for each reaction. b. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. c. Plot the fold change in mRNA expression against the agonist concentration.
References
- 1. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-29 in Cancer Research Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in cancer cells. Activation of the STING pathway, particularly in tumor-resident immune cells like dendritic cells (DCs), triggers a potent anti-tumor immune response. This response is primarily mediated by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which subsequently promote the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells.
STING agonists are being actively investigated as promising cancer immunotherapeutics. This document provides detailed application notes and protocols for the use of STING agonist-29 (also known as CF511), a non-nucleotide small-molecule STING agonist, in cancer research cell culture models.
Disclaimer: Publicly available scientific literature on the specific in vitro activity of this compound (CF511; CAS 2868261-51-0) in cancer cell lines is limited. Therefore, to provide comprehensive and practical guidance, the quantitative data and detailed experimental conditions presented in these application notes are based on a well-characterized, structurally related non-nucleotide small molecule STING agonist, diABZI . This compound serves as a representative model for a potent, systemic STING agonist. Researchers using this compound should perform initial dose-response experiments to determine its optimal concentration for their specific cell models.
STING Signaling Pathway
The activation of the STING signaling cascade by an agonist leads to a robust anti-tumor immune response. The pathway is initiated by the binding of the agonist to the STING protein, culminating in the production of type I interferons and other pro-inflammatory cytokines.
Caption: Overview of the cGAS-STING signaling pathway.
Data Presentation: In Vitro Activity of a Representative STING Agonist (diABZI)
The following tables summarize the quantitative data for the non-nucleotide STING agonist diABZI in various cancer-relevant cell culture models. This data is intended to serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of diABZI in Reporter Cell Lines
| Cell Line | Assay Type | Readout | EC50 | Reference |
| THP1-Dual™ | IRF-Luciferase Reporter | Luciferase Activity | 60.9 nM - 314 nM | [1] |
| THP1-Dual™ | NF-κB-SEAP Reporter | SEAP Activity | ~300 nM | [1] |
| HEK293T (hSTING) | Luciferase Reporter | Luciferase Activity | Micromolar range | [2] |
Table 2: Cytokine Induction by diABZI in Immune Cells
| Cell Line/Type | Cytokine Measured | Assay | EC50 / Concentration for Induction | Reference |
| Human PBMCs | IFN-β | ELISA | 130 nM | [2][3] |
| Murine Splenocytes | IFN-β | ELISA | 2.24 µM - 3.38 µM | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | IFN-β, TNF-α, IL-6 | ELISA | Significant induction at 10 µM | |
| THP-1 | IFN-β, TNF-α, IL-6 | ELISA | Dose-dependent induction |
Table 3: Activity of diABZI in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Effect Observed | Concentration | Reference |
| Mel526 | Melanoma | Increased T-cell mediated cytotoxicity | 0.5 - 1 µg/ml | |
| CFPAC-1 | Pancreatic | Synergistic cytotoxicity with MEK inhibitor | 1 µM | |
| A549 (with ACE2 and STING-WT) | Lung | Inhibition of SARS-CoV-2 infection | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture models. An initial workflow for evaluating a novel STING agonist is presented below.
References
Application Notes and Protocols for STING Agonist Animal Model Studies in Immunotherapy
Introduction
The cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of this pathway in the tumor microenvironment (TME) initiates a cascade of immune responses, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] This process is crucial for bridging innate and adaptive immunity, enhancing the cross-presentation of tumor antigens by dendritic cells, and promoting the recruitment and activation of cytotoxic T cells and NK cells into the tumor. Consequently, STING agonists, which are molecules designed to pharmacologically activate this pathway, have emerged as a promising strategy in cancer immunotherapy. They have the potential to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more responsive to immunotherapies like checkpoint inhibitors. Preclinical studies in various animal models have demonstrated that STING agonists can induce tumor regression and establish long-lived immunological memory.
These application notes provide a summary of quantitative data from preclinical animal studies, detailed protocols for key experiments, and visualizations of the core signaling pathway and experimental workflows.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to the enzyme cGAS. This triggers the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event causes STING to oligomerize and translocate from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β). Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
Quantitative Data Summary
The efficacy of various STING agonists has been quantified in numerous preclinical animal models, both as monotherapies and in combination with other treatments.
Table 1: In Vitro Activity of Representative STING Agonists
| STING Agonist | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| JNJ-67544412 | THP1-Blue™ ISG | STING-mediated signaling | EC50 = 0.64 µM | |
| JNJ-67544412 | THP1-Blue™ ISG | IFN-β Induction | More potent than competitor at 0.2-100 µM | |
| Model Agonist | THP1-Dual™ Cells | IRF-Luciferase Reporter | Dose-dependent increase in luminescence |
| BNBC | HepG2/hSTING | Cytokine mRNA expression | Dose-dependent induction of IFN-β, IL29, TNF-α | |
Table 2: In Vivo Efficacy of STING Agonists (Monotherapy)
| STING Agonist | Animal Model | Tumor Model | Dose & Administration | Key Outcome(s) | Reference |
|---|---|---|---|---|---|
| JNJ-67544412 | C57BL/6 Mice | MC38 Colorectal | 100 µg, Intratumoral (i.t.), q.w. x 3 | 9/10 mice cured | |
| JNJ-67544412 | Balb/c Mice | CT-26 Colon (bilateral) | 150 µg, i.t. q3d x 3 (one flank) | Growth inhibition in treated & contralateral flank | |
| BMS-986301 | N/A | CT26 & MC38 | N/A | >90% regression in injected & noninjected tumors | |
| SB 11285 | Syngeneic Mice | N/A | Intratumoral injection | Significantly higher tumor growth inhibition vs control | |
| MSA-2 | C57BL/6 Mice | MC38 Colon | 450 µg, Intratumoral (single dose) | Tumor regression and long-lasting immunity | |
| 3'3' cGAMP | FVB Mice | MycCaP Prostate | 3 doses, Intratumoral | 50% (6/12) response rate in injected tumors | |
| IACS-8779 | Canine | Spontaneous Glioblastoma | Up to 15 µg, Intratumoral | Well-tolerated, radiographic responses observed |
| E7766 | Murine Models | N/A | N/A | Potent antitumor activity, T and NK cell infiltration | |
Table 3: In Vivo Efficacy of STING Agonists (Combination Therapy)
| STING Agonist | Combination Agent | Animal Model | Tumor Model | Key Outcome(s) | Reference |
|---|---|---|---|---|---|
| DMXAA | CAR T-cells + anti-PD-1 + anti-GR-1 | N/A | NT2 Breast Cancer | Significantly improved overall survival and tumor control | |
| BMS-986301 | Anti-PD-1 | N/A | CT26 | 80% complete regression (vs 0% with anti-PD-1 alone) | |
| 3'3' cGAMP | Anti-PD-1 | FVB Mice | MycCaP Prostate | 71% tumor size reduction (vs 9% with anti-PD-1 alone) | |
| CDN | IL-2 superkine (H9-MSA) | N/A | B16-B2m-/- (MHC I-deficient) | 100% long-term tumor-free remissions | |
| ADU-S100 | Cyto-IL-15 | Syngeneic Mice | TRAMP-C1 Prostate | Tumor elimination in 58-67% of mice |
| SB 11285 | Cyclophosphamide | Syngeneic Mice | N/A | Significant synergistic anti-tumor effect | |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay (Luciferase Reporter)
This protocol describes how to quantify the activation of the STING pathway by measuring the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in a cell line such as THP1-Dual™ cells.
Materials:
-
THP1-Dual™ cells (or other suitable reporter cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
STING agonist
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium to create a dose-response curve.
-
Cell Treatment: Carefully remove the old medium from the wells and add the diluted agonist solutions to the cells. Include a vehicle-only control. Incubate for 18-24 hours.
-
Luciferase Assay: Following incubation, prepare and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader. The intensity of the luminescence is proportional to the activation of the IRF pathway, and thus STING activation.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model, a common approach in preclinical immunotherapy research.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma, MC38 colorectal)
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6) in a small volume (e.g., 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 50-100 mm³.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Calculate volume using the formula: Volume = 0.5 x Length x Width².
-
Treatment Administration: Administer the STING agonist (e.g., 25-150 µg) or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or based on other ethical endpoints. Survival can be monitored as a primary outcome.
Protocol 3: Pharmacodynamic (PD) Analysis of Immune Response
This protocol outlines key analyses to understand the biological effects of STING agonist treatment in the tumor microenvironment and periphery.
Objective: To assess changes in immune cell populations and cytokine profiles post-treatment.
Procedure:
-
Sample Collection: At predetermined time points after treatment (e.g., 24h, 72h, or at study endpoint), euthanize a subset of mice from each group.
-
Tissue Harvesting:
-
Collect tumors for immune cell analysis (flow cytometry) or gene expression analysis (qRT-PCR).
-
Collect tumor-draining lymph nodes and spleens to assess systemic immune activation.
-
Collect blood for serum cytokine analysis (ELISA, Luminex) or peripheral blood mononuclear cell (PBMC) analysis.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from tumors, lymph nodes, and spleens.
-
Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD45, CD11b, Gr-1 for myeloid cells; NK1.1 for NK cells).
-
Analyze cell populations using a flow cytometer to quantify the infiltration and activation state of immune cells.
-
-
Cytokine/Chemokine Analysis:
-
Measure levels of key cytokines and chemokines (e.g., IFN-β, TNF-α, CXCL9, CXCL10) in tumor lysates or serum using ELISA or multiplex bead arrays.
-
-
Gene Expression Analysis:
-
Extract RNA from tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of STING pathway-related genes (e.g., Ifnb1, Cxcl10, Irf3, Tnf).
-
Application Notes
-
Choice of Agonist and Model: The selection of a STING agonist must consider species specificity. For instance, the agonist DMXAA is potent in mice but does not activate human STING, which led to its failure in clinical trials. Therefore, agonists with demonstrated activity against the STING variants of the selected animal model and humans are preferable for translational studies. Syngeneic mouse models, where the tumor and the host are from the same inbred strain (e.g., CT26 tumors in BALB/c mice), are essential for studying the interaction between the immune system and the tumor.
-
Route of Administration: While early preclinical work focused on intratumoral (i.t.) injection, which maximizes local drug concentration and minimizes systemic toxicity, this approach is only feasible for accessible tumors. Consequently, there is significant interest in developing systemically administered STING agonists (e.g., intravenous, IV) to target metastatic disease. Systemic administration has been shown to induce bone marrow mobilization and widespread changes in peripheral immune components.
-
Combination Strategies: The true potential of STING agonists may lie in combination therapies. Preclinical data overwhelmingly show synergistic effects when STING agonists are combined with immune checkpoint inhibitors (e.g., anti-PD-1), which can overcome tumor-mediated T cell exhaustion. Other promising combinations include CAR T-cell therapy, where STING agonists can enhance T cell trafficking and persistence in the TME, and IL-2 superkines.
-
Challenges and Future Directions: Despite promising preclinical data, the clinical success of STING agonists has been modest so far. Challenges include identifying the optimal dose and schedule to balance efficacy with potential toxicity, understanding which immune cells are critical for the anti-tumor effect, and selecting patients most likely to benefit. Future research is focused on developing novel delivery systems, such as nanoparticles, to improve bioavailability and tumor targeting, and identifying biomarkers to guide patient selection.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for STING Agonist-29 Delivery Methods and Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current strategies for the delivery and formulation of ST-ING agonist-29 and other STING (Stimulator of Interferon Genes) agonists. The included protocols and data summaries are intended to guide researchers in the development and evaluation of novel delivery systems to enhance the therapeutic potential of this promising class of immunomodulatory agents.
Introduction to STING Agonist Delivery
The activation of the STING pathway is a critical mechanism in the innate immune system's response to pathogenic or cancerous threats.[1][2][3] STING agonists, such as cyclic dinucleotides (CDNs) and non-nucleotide small molecules like STING agonist-29 (also known as CF511), have shown significant promise in cancer immunotherapy.[4] However, their clinical translation is often hampered by challenges including poor membrane permeability, enzymatic degradation, rapid clearance, and potential for systemic toxicity.[5] To overcome these hurdles, various drug delivery systems are being explored to improve the pharmacokinetic and pharmacodynamic properties of STING agonists. These strategies aim to protect the agonist from degradation, enhance its delivery to target immune cells within the tumor microenvironment, and promote sustained immune activation.
This document details several key delivery platforms, including nanoparticles, liposomes, polymer-drug conjugates, and hydrogels, providing comparative data and standardized protocols for their formulation and evaluation.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. This cascade ultimately promotes the maturation of dendritic cells (DCs), priming of T cells, and the recruitment of various immune cells to the site of inflammation, converting an immunologically "cold" tumor into a "hot" one.
Caption: The canonical cGAS-STING signaling pathway.
Delivery Systems for STING Agonists
A variety of delivery platforms have been developed to enhance the therapeutic efficacy of STING agonists. These systems are designed to improve solubility, stability, and targeted delivery, thereby increasing the concentration of the agonist at the desired site of action while minimizing systemic exposure.
Nanoparticles and Liposomes
Nanoparticles (NPs), including polymeric nanoparticles and liposomes, are among the most widely explored carriers for STING agonists. They can protect the agonist from enzymatic degradation, facilitate cellular uptake by antigen-presenting cells (APCs), and improve delivery to draining lymph nodes.
Table 1: Physicochemical Properties of STING Agonist Nanoparticle and Liposome Formulations
| Formulation Type | STING Agonist | Average Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Liposomes (dLNPs) | diABZI | 99.76 ± 0.23 | 58.29 ± 0.53 | -6.74 ± 0.90 | |
| Empty Liposomes (LNPs) | N/A | 81.14 ± 0.59 | N/A | -8.96 ± 0.47 | |
| Polymeric Nanoparticles (PC7A) | Ovalbumin (as model antigen) | ~29 | N/A | N/A |
Table 2: In Vivo Efficacy of Nanoparticle and Liposomal STING Agonist Formulations
| Formulation | Tumor Model | Key Outcomes | Reference |
| Liposomal cGAMP | B16-F10 Melanoma | Induced regression of injected tumors and provided immunological memory. | |
| diABZI-encapsulated liposomes (dLNPs) | 4T-1 Breast Cancer | Average tumor volume decreased by 78.16% compared to PBS group. | |
| CDN-conjugated Poly(β-amino ester) NPs | B16 Melanoma | Log-fold improvement in potency in treating established tumors when combined with anti-PD-1. |
Polymer-Drug Conjugates
Covalently conjugating STING agonists to polymers can improve their pharmacokinetic profile, leading to longer circulation times and passive accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.
Caption: STING agonist delivery strategies and outcomes.
Hydrogels
Injectable hydrogels can form a depot at the injection site, allowing for the controlled and sustained release of encapsulated STING agonists. This approach is particularly promising for local, intratumoral delivery to maximize the therapeutic effect within the tumor microenvironment while minimizing systemic side effects.
Experimental Protocols
The following are generalized protocols for the formulation and evaluation of STING agonist delivery systems, based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific STING agonist and delivery platform.
Protocol 1: Formulation of STING Agonist-Loaded Liposomes by Ammonium Sulfate Gradient Method
Objective: To encapsulate a STING agonist (e.g., diABZI) into liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
STING Agonist (e.g., diABZI)
-
Ammonium Sulfate Solution (250 mM)
-
Sucrose Solution (10%)
-
Phosphate Buffered Saline (PBS)
-
Chloroform
-
Rotary Evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dialysis tubing
Procedure:
-
Lipid Film Hydration: Dissolve lipids in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing.
-
Extrusion: Subject the resulting lipid suspension to several freeze-thaw cycles. Extrude the suspension through 100 nm polycarbonate membranes to form unilamellar vesicles.
-
Drug Loading: Remove the external ammonium sulfate by dialysis against a sucrose solution.
-
Incubate the liposomes with the STING agonist solution. The agonist will be drawn into the liposomes by the ammonium sulfate gradient.
-
Purification: Remove unencapsulated STING agonist by dialysis against PBS.
Protocol 2: Characterization of Nanoparticle Formulations
Objective: To determine the physicochemical properties of the formulated STING agonist delivery system.
Materials:
-
Formulated STING agonist nanoparticles/liposomes
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Particle Size and Zeta Potential: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS). Measure the particle size distribution and zeta potential using a DLS instrument.
-
Morphology: Prepare a sample for TEM by placing a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allowing it to air dry. Observe the morphology of the nanoparticles under the TEM.
-
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous phase containing unencapsulated drug by ultracentrifugation or size exclusion chromatography.
-
Measure the concentration of the free drug in the supernatant using HPLC.
-
Lyse the nanoparticles with a suitable solvent (e.g., methanol) to release the encapsulated drug and measure its concentration by HPLC.
-
Calculate the encapsulation efficiency and drug loading using the following formulas:
-
Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
Protocol 3: In Vitro Evaluation of STING Pathway Activation
Objective: To assess the ability of the formulated STING agonist to activate the STING pathway in immune cells.
Materials:
-
Immune cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Formulated STING agonist and free STING agonist
-
Cell culture medium and supplements
-
ELISA kit for Type I Interferon (IFN-β)
-
RT-qPCR reagents for measuring gene expression (e.g., IFNB1, CXCL10)
Procedure:
-
Cell Seeding: Seed the immune cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the formulated STING agonist, free STING agonist, and a vehicle control.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant and lyse the cells for RNA extraction.
-
Cytokine Analysis: Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Extract total RNA from the cell lysates and perform RT-qPCR to quantify the expression levels of STING target genes (e.g., IFNB1, CXCL10).
Protocol 4: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of the STING agonist formulation in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor model (e.g., B16-F10 melanoma, 4T1 breast cancer in C57BL/6 or BALB/c mice, respectively)
-
Formulated STING agonist, free STING agonist, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the treatments (e.g., intratumorally or intravenously) according to the desired dosing schedule.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Survival Analysis: Monitor the mice for signs of toxicity and record survival. Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of excessive morbidity.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, dendritic cells) by flow cytometry.
Caption: Generalized experimental workflow.
Conclusion
The development of advanced delivery systems is crucial for unlocking the full therapeutic potential of STING agonists like this compound. Nanoparticles, liposomes, polymer-drug conjugates, and hydrogels each offer unique advantages in overcoming the inherent pharmacological challenges of these molecules. The protocols and data presented here provide a framework for the rational design and evaluation of novel STING agonist formulations, with the ultimate goal of advancing these promising immunotherapies into the clinic.
References
- 1. Robust and Sustained STING Pathway Activation via Hydrogel-Based In Situ Vaccination for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Immunotherapy: Combining STING Agonists with Checkpoint Inhibitors
Application Notes and Protocols for Researchers
The strategic combination of STING (Stimulator of Interferator of Genes) agonists with immune checkpoint inhibitors (ICIs) is emerging as a powerful approach to convert immunologically "cold" tumors into "hot" tumors, thereby enhancing anti-tumor immunity and overcoming resistance to conventional immunotherapies.[1][2][3][4] These application notes provide a comprehensive overview of the underlying mechanisms, key experimental protocols, and representative data for researchers, scientists, and drug development professionals working in this exciting area of immuno-oncology.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response.[5] Activation of this pathway leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, within the tumor microenvironment (TME). However, the efficacy of STING agonists as monotherapy can be limited by the immunosuppressive nature of the TME.
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by releasing the "brakes" on the adaptive immune system, allowing T cells to recognize and attack cancer cells more effectively. The synergistic effect of combining STING agonists with ICIs lies in the ability of STING agonists to prime the TME for a robust anti-tumor response, which is then unleashed by the checkpoint inhibitors. This combination has shown promise in preclinical models and is the subject of ongoing clinical investigation.
Mechanism of Action: A Two-Pronged Attack
The combination of a STING agonist and a checkpoint inhibitor creates a powerful synergy by targeting both the innate and adaptive immune systems.
-
STING Agonist Action (Innate Immunity): The STING agonist is delivered directly into the tumor, where it activates the cGAS-STING signaling pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells, which then present tumor antigens to T cells, leading to their priming and activation.
-
Checkpoint Inhibitor Action (Adaptive Immunity): Tumors can evade the immune system by expressing proteins like PD-L1, which binds to the PD-1 receptor on T cells and suppresses their activity. Checkpoint inhibitors block this interaction, allowing the newly activated T cells to effectively recognize and destroy tumor cells.
The following diagram illustrates the synergistic mechanism of action:
References
- 1. Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: STING Agonist-29 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of the STING pathway in antigen-presenting cells (APCs) triggers a robust inflammatory response, characterized by the production of type I interferons (IFNs), cytokines, and chemokines.[4][5] This potent immune activation makes STING agonists highly promising candidates for vaccine adjuvants, designed to enhance the magnitude and quality of the adaptive immune response to co-administered antigens.
STING agonists bridge the innate and adaptive immune systems by promoting dendritic cell (DC) maturation, enhancing antigen cross-presentation to CD8+ T cells, and stimulating the production of antigen-specific antibodies. Several natural and synthetic STING agonists, including cyclic dinucleotides (CDNs) like cGAMP and synthetic molecules like ADU-S100, are under investigation.
This document provides a comprehensive overview of the application of STING agonists as vaccine adjuvants. While the specific compound "STING agonist-29" is not detailed in publicly available literature, these notes and protocols are based on the well-characterized principles and data from extensively studied STING agonists, serving as a guide for the evaluation of any novel STING-activating adjuvant.
The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to immune gene transcription.
Application Notes
Mechanism of Action as a Vaccine Adjuvant
STING agonists act as powerful adjuvants by transforming the local injection site into a pro-inflammatory microenvironment that is highly conducive to the initiation of a robust adaptive immune response.
-
Activation of Antigen-Presenting Cells (APCs): STING is highly expressed in DCs, the most potent APCs. STING activation drives DC maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules, which is essential for effective T-cell priming.
-
Enhanced Antigen Cross-Presentation: The production of type I IFNs following STING activation is crucial for enhancing the cross-presentation of exogenous antigens on MHC class I molecules, leading to the robust priming of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs). This is particularly important for subunit vaccines targeting viral infections and cancer.
-
Induction of T Helper 1 (Th1) Skewing: The cytokine milieu induced by STING agonists, rich in Type I IFNs and IL-12, promotes the differentiation of CD4+ T cells towards a Th1 phenotype. This results in cell-mediated immunity and the production of IgG2a/c antibodies, which are effective at clearing intracellular pathogens.
-
Recruitment of Immune Cells: STING-induced chemokines recruit a host of immune cells, including monocytes, neutrophils, and NK cells, to the vaccination site, further amplifying the immune response.
Caption: Logical flow of STING agonist adjuvant activity, bridging innate and adaptive immunity.
Preclinical Efficacy Data Summary
Preclinical studies have consistently demonstrated the potent adjuvant effects of STING agonists across various vaccine platforms, including protein subunit, peptide, and cell-based vaccines.
Table 1: Enhancement of T-Cell Responses by STING Agonists
| STING Agonist | Antigen | Model | Key T-Cell Response Metrics | Reference |
|---|---|---|---|---|
| DMXAA | Ovalbumin (Ova) | Mouse (C57BL/6) | Peak Ova-specific CD8+ T-cells: ~90% of total CD8+ cells | |
| ADU-S100 | Ovalbumin (Ova) | Mouse (C57BL/6) | Dose-dependent expansion of Ova-specific CD8+ T-cells | |
| CDN (unspecified) | Tumor Antigens | Mouse (B16 melanoma) | Increased tumor antigen-specific CD8+ T-cells in tumor and spleen |
| STING Drugamers | Peptide Antigen | Mouse | Enhanced IFNγ and TNFα production by antigen-specific CD8+ T-cells | |
Table 2: Enhancement of Humoral Responses by STING Agonists
| STING Agonist | Antigen | Model | Key Humoral Response Metrics | Reference |
|---|---|---|---|---|
| cGAMP | H1N1 Influenza Vaccine | Mouse (Swiss Webster) | Significantly increased IgG, IgG1, and Th1-biased IgG2c antibody titers after intradermal immunization | |
| c-di-AMP | Neopeptides | Mouse | When combined with CpG, induced high T-cell responses; alone, induced Th2-biased immunity |
| CDN (unspecified) | Ovalbumin (Ova) | Mouse | Induced potent TH1-biased humoral immunity | |
Table 3: Anti-Tumor Efficacy in Therapeutic Vaccine Models
| Vaccine Formulation | Tumor Model | Key Efficacy Metrics | Reference |
|---|---|---|---|
| STINGVAX (GM-CSF-secreting tumor cells + CDN) | B16 Melanoma, TRAMP-C2 Prostate | Induced regression of established tumors; significantly improved overall survival | |
| STINGVAX + anti-PD-1 | B16 Melanoma (poorly immunogenic) | Induced regression of palpable tumors resistant to PD-1 blockade alone | |
| Peptide Vaccine + STING Drugamer | B16-F10 Melanoma | Delayed tumor growth and increased survival compared to vaccine alone |
| KISIMA Vaccine + STING Agonist | TC-1 Lung, MC38 Colon Carcinoma | Potentiated peripheral and intra-tumoral T-cell immunity, leading to improved tumor control | |
Experimental Protocols
Protocol 1: In Vivo Immunization and Evaluation of Antigen-Specific T-Cell Response
This protocol describes a general workflow for assessing the T-cell response to a vaccine adjuvanted with a STING agonist in mice. The Ovalbumin (Ova) antigen and OT-I transgenic T-cells are often used as a model system for precise tracking of antigen-specific CD8+ T-cells.
Materials:
-
Mice: C57BL/6, 6-8 weeks old.
-
Antigen: e.g., Ovalbumin (5 mg/mL in PBS).
-
Adjuvant: this compound (prepare stock solution as per manufacturer's instructions, e.g., 1 mg/mL in a suitable vehicle).
-
Control Adjuvant (optional): e.g., Poly(I:C) or CpG-ODN.
-
Reagents for Flow Cytometry: Antigen-specific MHC-I tetramers (e.g., H-2Kb SIINFEKL), fluorescently-conjugated antibodies (anti-CD8, anti-CD44, anti-CD62L, anti-IFNγ, anti-TNFα), Fixable Viability Dye, protein transport inhibitor (e.g., Brefeldin A), buffers.
Procedure:
-
Vaccine Formulation: On the day of immunization, prepare the vaccine formulations. For a 100 µL injection volume per mouse:
-
Antigen Only: 20 µL Antigen stock + 80 µL PBS.
-
Antigen + Adjuvant: 20 µL Antigen stock + 10 µL STING Agonist stock (e.g., for a 10 µg dose) + 70 µL PBS.
-
PBS Control: 100 µL PBS.
-
Note: Doses must be optimized for each antigen/adjuvant pair. A typical dose for CDN adjuvants is 5-25 µg per mouse.
-
-
Immunization:
-
Administer a total volume of 100 µL per mouse via subcutaneous (s.c.) injection at the base of the tail or intradermal (i.d.) injection into the ear pinna or shaved flank.
-
For a prime-boost regimen, repeat the immunization on day 14 or 21.
-
-
Monitoring T-Cell Expansion:
-
Collect a small volume of peripheral blood (e.g., 50 µL) from the tail vein at baseline (Day 0) and at various time points post-immunization (e.g., Days 7, 14, 21, 49).
-
Lyse red blood cells.
-
Stain cells with the MHC-I tetramer and antibodies against CD8 and a viability dye.
-
Analyze by flow cytometry to determine the frequency of antigen-specific CD8+ T-cells (Tetramer+ CD8+) as a percentage of total CD8+ cells or total lymphocytes.
-
-
Ex Vivo Restimulation and Intracellular Cytokine Staining (ICS):
-
At a terminal timepoint (e.g., Day 21), euthanize mice and harvest spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Stimulate 1-2 million splenocytes for 5-6 hours with the cognate peptide antigen (e.g., 1 µg/mL SIINFEKL) in the presence of a protein transport inhibitor. Include an unstimulated control.
-
After stimulation, stain cells for surface markers (CD8, CD44) and viability.
-
Fix and permeabilize the cells, then perform intracellular staining for IFNγ and TNFα.
-
Analyze by flow cytometry to quantify the percentage of cytokine-producing antigen-specific CD8+ T-cells.
-
Caption: Experimental workflow for evaluating the in vivo adjuvant efficacy of a STING agonist.
Protocol 2: Evaluation of Humoral (Antibody) Response
Procedure:
-
Immunization: Follow the immunization schedule as described in Protocol 1.
-
Serum Collection: Collect peripheral blood at baseline (Day 0) and various time points post-immunization (e.g., Day 14, Day 28). Allow blood to clot and centrifuge to collect serum. Store serum at -80°C.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat 96-well ELISA plates with the vaccine antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash plates and block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Prepare serial dilutions of the collected mouse serum. Add diluted serum to the wells and incubate for 2 hours.
-
Wash plates thoroughly.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse total IgG, IgG1, or IgG2c. Incubate for 1 hour.
-
Wash plates and add an HRP substrate (e.g., TMB).
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-defined cutoff (e.g., 2-3 times the background).
-
Safety and Formulation Considerations
-
Systemic Inflammation: While essential for adjuvanticity, excessive STING activation can lead to systemic inflammation and potential toxicity. Formulation strategies that co-localize the antigen and adjuvant or target them to APCs in the draining lymph nodes can enhance efficacy while minimizing systemic exposure and side effects. Delivery vehicles like nanoparticles, liposomes, or polymer-based "drugamers" are being actively explored.
-
Species Specificity: It is critical to note that some STING agonists exhibit species specificity. For example, DMXAA is a potent agonist of murine STING but is ineffective in humans. Therefore, agonists intended for clinical development must be validated against human STING variants.
Conclusion
STING agonists represent a highly effective and versatile class of vaccine adjuvants with the potential to significantly improve vaccine efficacy for both infectious diseases and cancer immunotherapy. By potently activating APCs and driving a strong, Th1-biased adaptive immune response, they can overcome the limitations of poorly immunogenic antigens. The successful clinical translation of STING agonist adjuvants will depend on continued research into optimizing delivery systems to maximize the benefit-risk profile and on careful evaluation in human trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with STING Agonist-29
For Research Use Only.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of pathogen invasion or cellular damage.[1][2] Activation of the cGAS-STING pathway initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which bridge the innate and adaptive immune systems to mount a robust anti-pathogen or anti-tumor response.[2][3][4] Consequently, STING agonists are promising therapeutic agents in cancer immunotherapy, capable of turning "cold" tumors with low immune infiltration into "hot" tumors responsive to immune checkpoint inhibitors.
STING Agonist-29 is a novel, potent, non-cyclic dinucleotide small molecule agonist designed for high stability and cellular permeability. This application note provides a detailed protocol for evaluating the immunological activity of this compound on human peripheral blood mononuclear cells (PBMCs) using multicolor flow cytometry. The methods described herein allow for the simultaneous analysis of STING pathway activation, immune cell phenotyping, activation marker upregulation, and cell viability across various immune subsets.
Signaling Pathway
Upon stimulation by an agonist like this compound, the STING protein, resident on the endoplasmic reticulum, undergoes a conformational change and translocates to the Golgi apparatus. There, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other inflammatory genes.
Principle of the Assay
This protocol utilizes multicolor flow cytometry to provide a comprehensive profile of the cellular response to this compound. The assay is designed to:
-
Identify Immune Subsets: Differentiate major lymphoid and myeloid populations within PBMCs using a panel of surface markers.
-
Measure Pathway Activation: Quantify the phosphorylation of key intracellular signaling proteins, such as STING (pS366) and TBK1, as a direct measure of target engagement.
-
Assess Cell Activation: Measure the upregulation of cell surface markers associated with immune activation, such as CD80 and CD86 on monocytes and dendritic cells (DCs).
-
Determine Cell Viability: Evaluate the cytotoxic effects of the agonist on different immune cell populations by discriminating between live and dead cells.
Experimental Workflow
The overall experimental process involves isolating PBMCs, treating the cells with this compound, staining with a cocktail of fluorescently-labeled antibodies for surface and intracellular targets, and finally, acquiring and analyzing the data on a flow cytometer.
Materials and Reagents
-
Cells: Freshly isolated or cryopreserved Human PBMCs.
-
Agonist: this compound (prepare stock in DMSO, final DMSO concentration in culture <0.1%).
-
Media: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Reagents:
-
Fixable Viability Dye (e.g., Ghost Dye™ Violet 510).
-
Intracellular fixation and permeabilization buffers (e.g., Triton™ X-100 based kits).
-
-
Antibodies: A validated panel of fluorochrome-conjugated antibodies. See Table 1 for a recommended panel.
Table 1: Recommended Flow Cytometry Antibody Panel
| Target | Fluorochrome | Clone | Purpose |
|---|---|---|---|
| CD45 | BV421 | HI30 | Pan-leukocyte marker |
| CD3 | APC | UCHT1 | T Cell Marker |
| CD14 | PerCP-Cy5.5 | 61D3 | Monocyte Marker |
| CD16 | PE | 3G8 | NK Cell / Non-classical Monocyte Marker |
| CD56 | PE-Cy7 | B159 | NK Cell Marker |
| HLA-DR | FITC | L243 | APC Marker |
| CD86 | BV605 | IT2.2 | Activation Marker |
| pSTING (S366) | Alexa Fluor 647 | D8K6H | STING Pathway Activation |
| pTBK1 (S172) | Alexa Fluor 488 | D52C2 | STING Pathway Activation |
| Viability Dye| Violet 510 | - | Live/Dead Discrimination |
Experimental Protocols
Protocol 1: In Vitro Treatment of PBMCs
-
Isolate PBMCs from healthy donor blood using a density gradient (e.g., Ficoll-Paque).
-
Wash cells and resuspend in complete RPMI media.
-
Seed 1 x 10⁶ cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound. A final concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. Include a vehicle control (DMSO).
-
Add the diluted agonist to the cells and incubate for the desired time points (e.g., 4, 16, or 24 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: Staining for Flow Cytometry
-
Harvest Cells: Centrifuge the plate at 400 x g for 5 minutes and discard the supernatant.
-
Viability Staining: Resuspend cells in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C, protected from light.
-
Wash: Add 150 µL of Flow Cytometry Staining Buffer and centrifuge. Discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 50 µL of staining buffer containing the pre-titrated surface antibody cocktail (e.g., CD45, CD3, CD14, CD16, CD56, HLA-DR, CD86).
-
Incubate: Incubate for 30 minutes at 4°C, protected from light.
-
Wash: Wash cells twice with 200 µL of staining buffer.
-
Fixation & Permeabilization: Resuspend cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature. Wash once, then resuspend in 100 µL of permeabilization buffer.
-
Intracellular Staining: Add the intracellular antibody cocktail (pSTING, pTBK1) directly to the permeabilized cells.
-
Incubate: Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash cells twice with permeabilization buffer.
-
Acquisition: Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer and acquire samples on a properly calibrated flow cytometer.
Data Analysis and Expected Results
A sequential gating strategy should be applied to identify cell populations of interest. First, gate on single cells, then live cells (viability dye negative). From the live single cells, identify pan-leukocytes (CD45+). Subsequent gates can identify T cells (CD3+), NK cells (CD3-CD56+), and monocytes (CD14+). Monocyte subsets can be further defined by CD14 and CD16 expression (Classical: CD14++CD16-, Intermediate: CD14++CD16+, Non-classical: CD14+CD16++).
Expected Quantitative Outcomes
Treatment with an effective STING agonist is expected to induce several key changes that can be quantified and summarized.
Table 2: Hypothetical Response of Monocyte Subsets to this compound (16h Treatment)
| Treatment | % Classical Monocytes (CD14++CD16-) | % Intermediate Monocytes (CD14++CD16+) | % Non-classical Monocytes (CD14+CD16++) |
|---|---|---|---|
| Vehicle Control | 85.2 ± 3.1 | 5.1 ± 1.5 | 9.7 ± 2.0 |
| This compound (1 µM) | 45.7 ± 5.5** | 8.3 ± 2.1 | 11.2 ± 2.4 |
| This compound (5 µM) | 15.3 ± 4.2**** | 6.5 ± 1.8 | 9.9 ± 2.2 |
Data presented as Mean ± SD. Statistical significance relative to vehicle control shown. STING agonists are known to induce depletion of monocyte populations, particularly classical monocytes, via regulated cell death.
Table 3: Upregulation of Activation Markers (4h Treatment)
| Treatment | pSTING (S366) MFI in Monocytes | pTBK1 (S172) MFI in Monocytes | CD86 MFI on Monocytes |
|---|---|---|---|
| Vehicle Control | 150 ± 25 | 210 ± 30 | 550 ± 80 |
| This compound (5 µM) | 1850 ± 210**** | 980 ± 150*** | 2400 ± 350**** |
Data presented as Mean Fluorescence Intensity (MFI) ± SD. Activation of the STING pathway leads to rapid phosphorylation of STING and TBK1, followed by the upregulation of co-stimulatory molecules like CD86.
Table 4: Cell Viability Across Immune Subsets (24h Treatment)
| Treatment | % Viable Monocytes | % Viable T Cells | % Viable NK Cells |
|---|---|---|---|
| Vehicle Control | 92.5 ± 2.5 | 96.1 ± 1.8 | 95.5 ± 2.1 |
| This compound (5 µM) | 35.8 ± 6.7**** | 70.2 ± 8.1** | 90.3 ± 3.3 (ns) |
Data presented as Mean ± SD. STING agonists can induce cell death, primarily in myeloid cells like monocytes, while having less pronounced effects on lymphoid cells such as NK cells. Some studies show STING agonists can also be toxic to T cells.
Conclusion
This application note provides a robust framework for characterizing the immunological effects of the novel this compound using multicolor flow cytometry. The detailed protocols for cell treatment, antibody staining, and data analysis allow for a comprehensive assessment of on-target pathway activation, immune cell modulation, and potential cytotoxic effects. This assay is a valuable tool for researchers and drug development professionals working to advance STING-targeted immunotherapies.
References
Application of STING Agonist-29 (diABZI) in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral response. Pharmacological activation of STING represents a promising host-directed therapeutic strategy against a wide range of viral pathogens. STING agonist-29, a potent, non-nucleotide, small-molecule dimeric amidobenzimidazole (diABZI), has emerged as a key research tool and therapeutic candidate. This document provides detailed application notes and protocols for the use of diABZI in various viral infection models, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
diABZI directly binds to and activates the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding induces STING's conformational change, dimerization, and translocation from the ER to the Golgi apparatus.[1][2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I and type III interferons (IFNs) and numerous other IFN-stimulated genes (ISGs) that establish an antiviral state in the cell.[4] STING activation can also lead to NF-κB signaling and, in some contexts, the induction of autophagy. This multifaceted immune response can potently inhibit the replication of a broad array of viruses.
DOT Code for Signaling Pathway Diagram
Caption: STING signaling pathway activated by this compound (diABZI).
Data Presentation: In Vitro Efficacy
diABZI compounds have demonstrated potent, broad-spectrum antiviral activity against numerous respiratory viruses in various cell culture models. The tables below summarize the quantitative data from these studies.
Table 1: Antiviral Activity of diABZI against Coronaviruses (including SARS-CoV-2)
| Virus Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Viral Titer Reduction | Reference |
| SARS-CoV-2 | Calu-3 | dsRNA staining | Nanomolar range | >10 | >1000 | ~1,000-fold (RNA) | |
| HCoV-OC43 | ACE2-A549 | qPCR | Not specified | >10 | Not specified | Markedly reduced | |
| SARS-CoV-2 | A549/ACE2 | IF staining | Not specified | Not specified | Not specified | Markedly reduced |
Table 2: Antiviral Activity of diABZI against Other Respiratory Viruses
| Virus Strain | Cell Line | Assay Type | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Viral Titer Reduction | Reference |
| PIV3-GFP | Hep2 | GFP intensity | 4 | >100 | >25,000 | Not specified | |
| PIV3-GFP | PBECs | GFP intensity | 10 | >100 | >10,000 | Not specified | |
| HRV16 | H1-HeLa | CPE (CCK-8) | 1140 | >100 | >87 | Not specified | |
| Influenza A (IAV) | MRC-5 | qPCR | ~500 | Not specified | Not specified | >100-fold |
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) represent the concentration of diABZI required to inhibit viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the compound's therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide synthesized protocols based on published studies for key experiments.
DOT Code for In Vitro Workflow Diagram
Caption: General experimental workflow for in vitro antiviral evaluation.
Protocol 1: In Vitro Antiviral Efficacy Assay against SARS-CoV-2 in Calu-3 Cells
This protocol is based on methodologies used to demonstrate that diABZI potently inhibits SARS-CoV-2 replication.
-
Cell Culture:
-
Culture Calu-3 human lung epithelial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2.5 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of diABZI in DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 1 nM to 10 µM).
-
For pre-treatment, remove the old medium from cells and add 100 µL of medium containing the diluted diABZI or DMSO vehicle control. Incubate for 1-2 hours.
-
-
Viral Infection:
-
Work in a BSL-3 facility for all steps involving live SARS-CoV-2.
-
Dilute SARS-CoV-2 stock to achieve a Multiplicity of Infection (MOI) of 0.2-0.5.
-
Inoculate the cells by adding the virus dilution.
-
-
Incubation and Endpoint Analysis:
-
Incubate the infected plates for 48 hours at 37°C, 5% CO₂.
-
For Viral RNA Quantification (RT-qPCR):
-
Lyse cells and extract total RNA using a suitable kit.
-
Perform one-step quantitative reverse transcription PCR (RT-qPCR) using primers/probes specific for a viral gene (e.g., N gene).
-
Normalize viral RNA levels to a housekeeping gene (e.g., GAPDH) and calculate the fold reduction relative to the DMSO control.
-
-
For Immunofluorescence (IF):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 2.5% BSA.
-
Incubate with a primary antibody against a viral protein (e.g., dsRNA).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image plates using an automated microscope and quantify the percentage of infected cells.
-
-
-
Cytotoxicity Assay:
-
In a parallel plate with uninfected cells, treat with the same serial dilutions of diABZI.
-
After 48 hours, measure cell viability using an assay such as CellTiter-Glo.
-
Calculate CC₅₀ from the dose-response curve.
-
Protocol 2: In Vivo Efficacy in a SARS-CoV-2 Mouse Model
This protocol is a synthesis of methods used in K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.
-
Animal Model:
-
Use K18-hACE2 transgenic mice (6-8 weeks old).
-
All animal experiments must be conducted in an ABSL-3 facility following approved IACUC protocols.
-
-
Compound Formulation and Administration:
-
Formulate diABZI in a suitable vehicle (e.g., saline or PBS).
-
Prophylactic Treatment: Administer a single dose of diABZI (e.g., 0.5 mg/kg or 3-10 µ g/mouse ) via the intranasal route 3 to 24 hours prior to infection.
-
Therapeutic Treatment: Administer a single dose of diABZI via the intranasal route 12 hours after infection.
-
-
Viral Challenge:
-
Lightly anesthetize mice with isoflurane.
-
Inoculate intranasally with a sublethal dose of SARS-CoV-2 (e.g., 2.5 x 10⁴ PFU per mouse) in a small volume (e.g., 30-50 µL).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for weight loss and clinical signs of disease for up to 14 days.
-
Viral Load in Tissues: At selected time points (e.g., day 4 post-infection), euthanize a cohort of mice. Harvest lungs and nasal turbinates.
-
Homogenize tissues and quantify viral titers using a plaque assay or RT-qPCR.
-
Survival: Monitor a separate cohort for survival over the study period.
-
-
Immunological Analysis:
-
To assess the host immune response, harvest lung tissue at early time points (e.g., 6-12 hours post-treatment) from uninfected mice treated with diABZI.
-
Perform RNA-seq or RT-qPCR on lung homogenates to measure the induction of IFNs and ISGs.
-
DOT Code for In Vivo Workflow Diagram
Caption: General experimental workflow for in vivo antiviral evaluation.
Conclusion
This compound (diABZI) is a powerful tool for investigating the role of the STING pathway in viral infections and a promising therapeutic candidate. Its ability to potently induce a transient but effective interferon response provides robust antiviral activity against a variety of viruses, particularly respiratory pathogens like SARS-CoV-2. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to utilize diABZI in their antiviral research and development programs. As a host-directed therapy, STING agonists like diABZI hold the potential to be effective against emerging viral variants and future pandemic threats.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Type I Photosensitizer-Polymersome Boosts Reactive Oxygen Species Generation by Forcing H-Aggregation for Amplifying STING Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
STING agonist-29 solubility issues and solutions
Welcome to the technical support center for STING Agonist-29. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of this compound, with a particular focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Its activation of the STING pathway initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor immune response.
Q2: What is the known solubility of this compound?
A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). A known solubility value is 125 mg/mL in DMSO, which may require ultrasonication and warming to 60°C for complete dissolution. Information on its aqueous solubility is limited, and it is presumed to be poorly soluble in aqueous buffers, a common characteristic of small-molecule STING agonists.
Q3: Why is my this compound precipitating when I dilute my DMSO stock in aqueous media?
A3: This phenomenon, often referred to as "solvent shock," is common for hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment. The final concentration of DMSO may be too low to maintain solubility. It is recommended to keep the final DMSO concentration in cell culture medium below 0.5%, and ideally below 0.1%.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the components of cell culture media, such as salts, amino acids, and proteins (especially in serum-containing media), can interact with the compound and influence its solubility. It is advisable to test the solubility of this compound in the specific medium you intend to use for your experiments.
Q5: Are there any general storage recommendations for this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. Once dissolved in a solvent like DMSO, it is best to prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be aliquoted into tightly sealed vials and stored at -80°C for up to one year. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing precipitation and solubility issues with this compound in your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or cell culture medium.
-
Cause: Rapid solvent exchange leading to "solvent shock." The final concentration of the compound exceeds its aqueous solubility limit.
-
Solution:
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or media. Then, add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Vortex Gently During Addition: Add the compound solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.
-
Lower the Stock Concentration: If precipitation persists, prepare a more dilute stock solution in DMSO. This will necessitate adding a larger volume to your aqueous solution, but it will result in a more gradual solvent exchange.
-
Issue 2: The solution is initially clear but a precipitate forms over time (e.g., during incubation).
-
Cause: The compound has poor kinetic solubility and is in a supersaturated state that is not stable over time. Changes in temperature or pH during incubation can also contribute to delayed precipitation.
-
Solution:
-
Determine the Maximum Soluble Concentration: Perform a solubility assessment to find the highest concentration that remains in solution under your experimental conditions for the duration of your assay.
-
Incorporate Solubilizing Excipients: For in vitro assays, consider the use of co-solvents. For in vivo studies, formulation with cyclodextrins or encapsulation in nanoparticles may be necessary.
-
Data Presentation: Solubility of this compound
Table 1: Known Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Conditions |
| DMSO | 125 mg/mL | 279.06 mM | Ultrasonic and warming and heat to 60°C |
Table 2: Recommended Strategies for Improving Aqueous Solubility
| Strategy | Recommended Agents | Starting Concentration | Application |
| Co-solvents | Ethanol, Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | In vitro assays |
| Surfactants | Tween-20, Pluronic F-68 | 0.01-0.1% (v/v) | In vitro assays |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 2-10% (w/v) | In vitro & In vivo |
| Nanoparticle Formulation | Liposomes, Polymersomes, Solid Lipid Nanoparticles | Varies with formulation | In vivo |
Experimental Protocols
Protocol 1: General Method for Preparing this compound Working Solutions for In Vitro Assays
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10-100 mM stock solution. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath or warming to 60°C. Visually inspect the solution to ensure there is no precipitate.
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. To minimize precipitation, first dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. Ensure the final concentration of DMSO is non-toxic to your cells (ideally ≤ 0.1%).
-
Incubate and Observe: After preparing the final working solution, incubate it under your experimental conditions (e.g., 37°C, 5% CO₂) for a short period and visually inspect for any signs of precipitation before adding it to your cells.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of your choice (e.g., PBS).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the aqueous buffer (e.g., PBS, pH 7.4).
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution with the aqueous buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).
-
Include a buffer-only control and a buffer with 2% DMSO control.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or your desired experimental temperature) on a plate shaker for 1.5 to 2 hours.
-
-
Detection of Precipitation:
-
Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.
-
Alternatively, visually inspect the wells for precipitate under a microscope.
-
-
Data Analysis:
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Troubleshooting Solubility
Caption: A workflow for troubleshooting this compound solubility issues.
Technical Support Center: Optimizing STING Agonist-29 Dosage in Mouse Models
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of STING Agonist-29 in mouse models for maximal anti-tumor efficacy and minimal toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound dosage for a new mouse tumor model?
A1: The initial and most critical step is to perform a dose-response study. This will help determine the optimal concentration of this compound that results in maximal anti-tumor activity without inducing excessive systemic toxicity. A typical starting point is to test a range of doses based on literature values for similar STING agonists.
Q2: How can I measure STING pathway activation in my mouse model?
A2: STING activation can be assessed through several methods:
-
Cytokine Analysis: Measuring the secretion of downstream cytokines, particularly IFN-β, TNF-α, and IL-6, in plasma or tumor lysates using ELISA is a common and robust method.[1]
-
Immunophenotyping: Analyzing immune cell populations in the tumor microenvironment and spleen by flow cytometry can reveal activation of dendritic cells, and proliferation of CD8+ T cells.[1][2]
-
Gene Expression Analysis: Quantifying the expression of interferon-stimulated genes (ISGs) in the tumor tissue via qPCR can indicate pathway activation.[3]
-
Western Blotting: Detecting the phosphorylation of key signaling proteins like STING and IRF3 in tumor lysates can provide a direct readout of pathway activation.[1]
Q3: What are the common routes of administration for STING agonists in mice and how do they differ?
A3: The most common routes are:
-
Intratumoral (IT): This localized delivery method is often used for first-generation cyclic dinucleotide (CDN) agonists to maximize drug concentration at the tumor site and limit systemic exposure and potential toxicity.
-
Subcutaneous (SC): Systemic delivery via subcutaneous injection is being explored for newer, more stable STING agonists to treat metastatic disease.
-
Intravenous (IV): IV administration provides systemic distribution and is being investigated for novel STING agonist formulations like antibody-drug conjugates or nanoparticles.
Q4: I am observing significant body weight loss in my mice after treatment. What should I do?
A4: Significant body weight loss can be a sign of systemic toxicity. Consider the following adjustments:
-
Reduce the dose: This is the most straightforward approach to mitigate toxicity.
-
Modify the dosing schedule: Increasing the interval between doses (e.g., from every 3 days to weekly) may allow for recovery and reduce cumulative toxicity without compromising efficacy.
-
Change the route of administration: If using a systemic route, switching to intratumoral injection could limit systemic exposure.
Q5: My STING agonist is not showing anti-tumor efficacy. What are some potential reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose may be too low to induce a potent anti-tumor immune response. A dose-escalation study is recommended.
-
Agonist Degradation: Cyclic dinucleotides can be rapidly degraded in vivo by phosphodiesterases. Ensure proper handling and fresh preparation of the agonist solution.
-
Tumor Model Resistance: Some tumor models are inherently resistant to STING agonist monotherapy. Combining the STING agonist with other treatments like checkpoint inhibitors (e.g., anti-PD-1) may enhance efficacy.
-
Species Specificity: Some STING agonists have differential activity between mouse and human STING proteins. Ensure the chosen agonist is active against murine STING.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Tumor Growth Inhibition | Inconsistent intratumoral injection technique. | Ensure consistent needle placement and injection volume. Use a master mix for preparing treatment solutions. |
| Edge effects in multi-well plates (for ex vivo assays). | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. | |
| Low STING Activation (Low Cytokine Levels) | Agonist degradation. | Prepare fresh solutions of the STING agonist for each experiment. Minimize freeze-thaw cycles. |
| Defective downstream signaling in the tumor model. | Verify the expression and functionality of key pathway components like STING, TBK1, and IRF3 in your tumor cells. | |
| High Animal Toxicity (e.g., >20% body weight loss, lethargy) | Excessive STING activation leading to systemic inflammation. | Reduce the concentration of the STING agonist. Adjust the dosing schedule to allow for recovery between treatments. |
| Off-target effects of the vehicle or formulation. | Run a vehicle-only control group to assess the toxicity of the delivery vehicle. | |
| No Abscopal Effect (No regression of untreated tumors) | Insufficient systemic immune activation. | The dose may be too low to induce a robust systemic response. Consider a higher dose or combination therapy with a checkpoint inhibitor to enhance T-cell activity. |
| Immunosuppressive tumor microenvironment in the contralateral tumor. | Analyze the immune cell infiltrate in the untreated tumor to identify potential resistance mechanisms. |
Quantitative Data Summary
Table 1: Example Intratumoral (IT) Dosing of STING Agonists in Mouse Tumor Models
| STING Agonist | Mouse Model | Dose (per tumor) | Dosing Schedule | Observed Outcome | Reference |
| ALG-031048 | CT26 (Colon Carcinoma) | 25 µg, 100 µg | 3 doses, 3 days apart | Significant tumor growth delay; 90% complete response at 100 µg. | |
| ADU-S100 | CT26 (Colon Carcinoma) | 100 µg | 3 doses, 3 days apart | Significant tumor growth delay. | |
| 3'3' cGAMP | MycCaP (Prostate Cancer) | Not Specified | 3 doses | 50% tumor response in injected tumors. | |
| JNJ-67544412 | Syngeneic models | Not Specified | q3d x 3 or weekly | Significant tumor regression and complete cures. |
Table 2: Example Systemic Dosing of STING Agonists in Mouse Tumor Models
| STING Agonist | Mouse Model | Route | Dose | Dosing Schedule | Observed Outcome | Reference |
| ALG-031048 | 4T1 (Breast Cancer) | SC | 0.5 mg/kg | 2 doses, 7 days apart | 40.3% reduction in tumor volume. | |
| diABZI | Not Specified | IV | 1.5 mg/g | Single dose | Increased splenic 18F-FDG uptake, indicating immune activation. | |
| STING ADC | Syngeneic models | IV | Not Specified | Not Specified | Potent anti-tumor efficacy and well-tolerated. |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for Intratumoral Administration
-
Animal Model: Establish subcutaneous tumors in syngeneic mice (e.g., CT26 in BALB/c mice) until tumors reach a median volume of approximately 100-150 mm³.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 10 µg, 30 µg, 100 µg).
-
Drug Preparation: Reconstitute and dilute this compound in a sterile vehicle (e.g., PBS) to the desired concentrations immediately before use.
-
Administration: Administer the assigned dose intratumorally in a fixed volume (e.g., 50 µL) using a 29-gauge needle.
-
Dosing Schedule: Repeat the administration as required by the study design, for example, every 3 days for a total of 3 doses.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Observe mice daily for any clinical signs of distress.
-
-
Endpoint Analysis:
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
Collect tumors and spleens for downstream analysis (e.g., flow cytometry, histology, gene expression).
-
Collect blood for cytokine analysis.
-
Protocol 2: Assessment of STING Pathway Activation
-
Sample Collection: At a predetermined time point after the final dose (e.g., 24 hours), collect blood via cardiac puncture and harvest tumors and spleens.
-
Cytokine Analysis (Plasma):
-
Process blood to isolate plasma.
-
Use a multiplex immunoassay or individual ELISA kits to quantify levels of IFN-β, TNF-α, and IL-6.
-
-
Immune Cell Profiling (Tumor and Spleen):
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD4, CD11c, CD86, MHC-II).
-
Analyze cell populations and their activation status using a flow cytometer.
-
-
Gene Expression Analysis (Tumor):
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen.
-
Extract total RNA from the tissue.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of target genes (e.g., Ifnb1, Cxcl10, Irf7) relative to a housekeeping gene.
-
Visualizations
Caption: Simplified STING signaling pathway upon activation by cytosolic dsDNA or a synthetic agonist.
Caption: Experimental workflow for optimizing STING agonist dosage in a mouse tumor model.
Caption: Troubleshooting decision tree for lack of efficacy with this compound.
References
Technical Support Center: Mitigating Off-Target Effects of STING Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. The content focuses on mitigating off-target effects, with specific examples referencing the well-characterized synthetic STING agonist, ADU-S100 (MIW815), used here as a representative compound for "STING agonist-29".
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with STING agonist administration?
A1: Systemic administration of STING agonists can lead to a range of off-target effects due to the widespread expression of STING. The most frequently observed adverse events in clinical trials with intratumoral injection of ADU-S100 include pyrexia (fever), chills, and injection-site pain.[1][2][3][4][5] These are indicative of a systemic inflammatory response.
Q2: How can I monitor for off-target effects in my preclinical experiments?
A2: Monitoring for off-target effects involves both systemic and local assessments. Systemically, this can be done by measuring the levels of pro-inflammatory cytokines in the serum. Key cytokines to monitor include Type I interferons (IFN-α, IFN-β), TNF-α, IL-6, and various chemokines like CXCL10. Locally, at the injection site, assessments can include monitoring for excessive inflammation, tissue damage, or ulceration.
Q3: What are the primary strategies to mitigate off-target effects of STING agonists?
A3: The main strategies focus on limiting systemic exposure and modulating the immune response. These include:
-
Intratumoral (i.t.) Administration: Injecting the STING agonist directly into the tumor aims to concentrate the agent at the site of action and reduce systemic exposure.
-
Dose Optimization: Determining the minimal effective dose that elicits a potent anti-tumor response without causing excessive systemic inflammation is crucial.
-
Novel Delivery Systems: Encapsulating STING agonists in nanoparticles, liposomes, or hydrogels can control their release, improve tumor targeting, and limit systemic dissemination.
-
Combination Therapy: Combining STING agonists with other immunotherapies, such as checkpoint inhibitors, may allow for lower, less toxic doses of the STING agonist while achieving a synergistic anti-tumor effect.
Q4: Can STING agonists be effective even if the tumor cells themselves do not express STING?
A4: Yes. The anti-tumor effects of STING agonists are often mediated by the activation of STING in host immune cells within the tumor microenvironment, particularly dendritic cells (DCs). Activated DCs then orchestrate a downstream anti-tumor immune response, including the priming and recruitment of cytotoxic T cells. Therefore, a lack of STING expression in cancer cells does not preclude the potential for therapeutic efficacy.
Data Presentation
Table 1: Treatment-Related Adverse Events with Intratumoral ADU-S100 (MIW815)
This table summarizes the frequency of common treatment-related adverse events observed in a Phase I clinical trial of ADU-S100 administered intratumorally to patients with advanced/metastatic solid tumors or lymphomas.
| Adverse Event | Frequency (All Grades) |
| Pyrexia (Fever) | 17% |
| Chills | 15% |
| Injection-Site Pain | 15% |
| Diarrhea | 9% |
Data from a Phase I dose-escalation trial of MIW815 (ADU-S100).
Table 2: Systemic Cytokine Induction Following Intratumoral ADU-S100 (MIW815) Administration
This table presents the changes in plasma cytokine concentrations following intratumoral injection of ADU-S100, indicating systemic immune activation.
| Cytokine | Observation |
| IFN-β | Dose-dependent increases observed post-dose. |
| MIP-1β (CCL4) | Increased levels detected post-dose. |
| IL-6 | Increased levels detected post-dose. |
| CXCL10 | Increased levels detected post-dose. |
| MCP-1 (CCL2) | Increased levels detected post-dose. |
Data from a Phase I dose-escalation trial of MIW815 (ADU-S100).
Mandatory Visualizations
Caption: cGAS-STING signaling pathway activation by a STING agonist.
Caption: Experimental workflow for evaluating and mitigating off-target effects.
Troubleshooting Guides
Problem 1: High systemic cytokine levels and signs of toxicity (e.g., weight loss) are observed in my in vivo mouse study after intratumoral injection.
-
Possible Cause 1: Dose is too high.
-
Solution: Perform a dose-titration study to identify the lowest effective dose. Even with intratumoral injection, high local concentrations can lead to systemic leakage and off-target activation.
-
-
Possible Cause 2: Rapid systemic dissemination from the tumor.
-
Solution: Consider using a delivery vehicle to enhance retention within the tumor. Encapsulating the STING agonist in a hydrogel or nanoparticle formulation can provide sustained local release and minimize systemic exposure.
-
-
Possible Cause 3: The chosen mouse strain is particularly sensitive.
-
Solution: Review literature for the inflammatory response of your chosen mouse strain to immune agonists. If possible, compare with a different strain to assess if the observed toxicity is strain-specific.
-
Problem 2: Inconsistent anti-tumor response across animals in the same treatment group.
-
Possible Cause 1: Inaccurate or inconsistent intratumoral injections.
-
Solution: Ensure proper training on intratumoral injection techniques. Use of a small-gauge needle and consistent injection volume relative to tumor size can improve accuracy. For subcutaneous tumors, ensure the needle tip is fully within the tumor mass.
-
-
Possible Cause 2: High variability in initial tumor establishment and growth.
-
Solution: Standardize the tumor cell implantation procedure. Ensure a consistent number of viable cells are injected in the same location for each animal. Start treatment when tumors have reached a pre-defined, narrow size range (e.g., 50-100 mm³).
-
-
Possible Cause 3: Heterogeneity of the tumor microenvironment.
-
Solution: Increase the number of animals per group to improve statistical power. Analyze the tumor microenvironment of responding and non-responding animals to identify potential biomarkers of response.
-
Problem 3: No significant STING pathway activation is observed in my in vitro cell-based assay.
-
Possible Cause 1: Low or no STING expression in the selected cell line.
-
Solution: Verify STING protein expression in your cell line by Western blot or qPCR. If STING expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1 monocytes).
-
-
Possible Cause 2: Inefficient cytosolic delivery of the STING agonist.
-
Solution: STING is a cytosolic protein, and charged molecules like cyclic dinucleotides may not efficiently cross the cell membrane. Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate delivery into the cytoplasm.
-
-
Possible Cause 3: Degradation of the STING agonist.
-
Solution: Prepare fresh solutions of the STING agonist for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during the treatment period to reduce degradation by serum nucleases.
-
Caption: Decision tree for troubleshooting high in vivo toxicity.
Experimental Protocols
Protocol 1: Quantification of Systemic Cytokine Profile using Multiplex Immunoassay (Luminex)
This protocol provides a method for measuring multiple cytokine concentrations in mouse serum to assess the systemic inflammatory response to STING agonist treatment.
Materials:
-
Mouse serum samples collected at baseline and various time points post-treatment.
-
Multiplex cytokine assay kit (e.g., Millipore's MILLIPLEX MAP Mouse Cytokine/Chemokine Magnetic Bead Panel) containing capture antibody-conjugated beads, detection antibodies, streptavidin-phycoerythrin (SAPE), and standards.
-
Assay buffer and wash buffer.
-
96-well filter plate.
-
Luminex instrument (e.g., Luminex 200 or MAGPIX).
-
Plate shaker.
-
Vacuum manifold.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized standards and quality controls as per the kit manufacturer's instructions to create a standard curve.
-
Prepare working concentrations of wash buffer and other reagents.
-
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any debris.
-
Dilute serum samples according to the kit's protocol (a 1:2 or 1:4 dilution in assay buffer is common).
-
-
Assay Protocol:
-
Pre-wet the 96-well filter plate with wash buffer, then aspirate using the vacuum manifold.
-
Vortex the antibody-bead mixture and add 25 µL to each well.
-
Add 25 µL of standards, controls, or diluted samples to the appropriate wells.
-
Seal the plate, wrap in foil, and incubate on a plate shaker for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate twice with 200 µL of wash buffer using the vacuum manifold.
-
Add 25 µL of the detection antibody cocktail to each well.
-
Seal the plate and incubate on a plate shaker for 1 hour at room temperature.
-
Add 25 µL of streptavidin-phycoerythrin (SAPE) to each well.
-
Seal the plate and incubate on a plate shaker for 30 minutes at room temperature.
-
Wash the plate twice with 200 µL of wash buffer.
-
Resuspend the beads in 100-150 µL of sheath fluid or drive fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument according to the manufacturer's instructions.
-
Generate a standard curve for each analyte using a 5-parameter logistic curve fit.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Protocol 2: In Vivo Anti-Tumor Efficacy and Tolerability Study
This protocol outlines a general framework for assessing the efficacy and tolerability of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma).
-
STING agonist formulated in a suitable vehicle (e.g., saline).
-
Calipers for tumor measurement.
-
Syringes and needles.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of saline or PBS into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to an average volume of 50-100 mm³.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the STING agonist (e.g., 10-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
-
Monitoring:
-
Continue to monitor tumor growth and body weight (as a measure of tolerability) throughout the study.
-
Observe animals for any clinical signs of toxicity.
-
-
Endpoint and Data Analysis:
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Plot mean tumor volume over time for each group.
-
Generate Kaplan-Meier survival curves.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
At endpoint, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-29 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of STING Agonist-29, alongside troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Based on available data for this compound and similar compounds, the following conditions are recommended.
Q2: How should I reconstitute this compound?
A2: this compound is soluble in DMSO. For example, it is soluble in DMSO at a concentration of 125 mg/mL (279.06 mM) with the aid of ultrasonication and warming to 60°C[1]. For cellular assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture media. It is important to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
Q3: Is this compound stable in aqueous solutions?
A3: The stability of many small molecule STING agonists in aqueous solutions can be limited. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media from a DMSO stock solution just before use. Avoid prolonged storage of aqueous solutions. For critical experiments, it is advisable to perform a stability test of the agonist in your specific experimental buffer.
Q4: Can I subject this compound solutions to freeze-thaw cycles?
A4: Repeated freeze-thaw cycles are not recommended as they can lead to degradation of the compound and precipitation from the solution. It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles[2].
Q5: How can I check the activity of my stored this compound?
A5: The biological activity of this compound can be verified by assessing its ability to activate the STING signaling pathway. This can be done by measuring the phosphorylation of downstream targets like STING, TBK1, and IRF3 via Western blot, or by quantifying the expression of STING-dependent genes such as IFNB1, CXCL10, and IL6 using RT-qPCR or ELISA[3][4][5]. A luciferase reporter assay in a STING-expressing cell line is also a common method to determine the EC50 of the agonist.
Stability and Storage Data
The following tables summarize the recommended storage conditions for this compound and a related compound, STING agonist-3, for which more detailed public data is available.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 1 year |
Table 2: Storage Recommendations for a Similar Compound (STING agonist-3)
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months - 2 years | |
| In Solvent | -20°C | 1 month - 1 year |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low STING pathway activation | Compound degradation: Improper storage or handling. | 1. Use a fresh vial of the agonist. 2. Prepare a fresh stock solution. 3. Verify the activity of a new lot against a previously validated one. 4. Perform a functional activity assay (see Experimental Protocols). |
| Low cell permeability: Inherent property of some STING agonists. | 1. Use a transfection reagent to deliver the agonist into the cells. 2. Use cell lines with known high expression of transporters for the agonist, if applicable. | |
| Cell line issues: Low or no STING expression in the cell line used. | 1. Confirm STING expression in your cell line by Western blot or RT-qPCR. 2. Use a cell line known to have a functional STING pathway (e.g., THP-1). | |
| Precipitation of the compound in cell culture media | Low aqueous solubility: Exceeding the solubility limit upon dilution from DMSO stock. | 1. Lower the final concentration of the agonist. 2. Increase the final DMSO concentration (ensure it's not toxic to cells). 3. Vortex the solution thoroughly during dilution. |
| Inconsistent results between experiments | Variability in compound handling: Inconsistent dilution, storage, or freeze-thaw cycles. | 1. Strictly adhere to aliquoting and single-use of stock solutions. 2. Prepare fresh dilutions for each experiment. 3. Ensure accurate and consistent pipetting. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity using a Reporter Assay
This protocol describes how to determine the functional activity of this compound by measuring the induction of an interferon-stimulated response element (ISRE)-driven luciferase reporter.
-
Cell Seeding: Seed THP1-Dual™ KI-hSTING cells (or another suitable reporter cell line) at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol allows for the direct visualization of the phosphorylation of key proteins in the STING signaling cascade.
-
Cell Treatment: Plate cells (e.g., THP-1 or MEFs) and allow them to adhere. Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total proteins as loading controls. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results in STING Agonist-29 Experiments
Welcome to the technical support center for STING Agonist-29 (also known as CF511). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and optimizing experiments involving this non-nucleotide small molecule STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (CF511) is a non-nucleotide small molecule that activates the Stimulator of Interferon Genes (STING) pathway.[1][2] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage.[3] Upon activation by an agonist like this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like CXCL10.[4][5] This cascade initiates a potent anti-tumor and anti-viral immune response.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer immunotherapy research to stimulate anti-tumor immunity. It is often investigated as a standalone therapy or in combination with other treatments like immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) to enhance their efficacy. Additionally, its ability to induce a strong type I interferon response makes it a tool for studying innate immunity and as a potential vaccine adjuvant.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in DMSO to create a stock solution. One supplier suggests a solubility of up to 125 mg/mL (279.06 mM) in DMSO with the aid of ultrasonication and warming to 60°C. It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions. In general, powdered compound is stable at -20°C for up to three years, while stock solutions in solvent should be stored at -80°C for up to one year to maintain stability. To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Which cell lines are suitable for this compound experiments?
A4: The choice of cell line is critical for obtaining meaningful results. It is essential to use cell lines that express a functional STING pathway. Human monocytic cell lines like THP-1 are commonly used as they have a robust STING signaling pathway. Other suitable cell lines include certain fibroblast lines and some cancer cell lines. However, it is important to note that many cancer cell lines, including a significant portion of human melanoma and ovarian cancer cell lines, have low or absent STING expression, which can be due to epigenetic silencing. It is highly recommended to verify STING protein expression in your chosen cell line by Western blot before starting your experiments.
Q5: What is a typical effective concentration for this compound in vitro?
A5: The effective concentration (EC50) of non-nucleotide STING agonists can vary depending on the specific compound, cell type, and assay conditions. For some non-CDN STING agonists, EC50 values in the low micromolar to high nanomolar range have been reported in THP-1 reporter assays. For example, the non-CDN agonist KAS-08 has a reported EC50 of 0.18 µM in a THP-1 ISG reporter assay. It is crucial to perform a dose-response curve for this compound in your specific experimental system to determine the optimal concentration for STING activation without inducing significant cytotoxicity.
In Vitro Experiment Troubleshooting Guide
Inconsistent results in in vitro experiments with this compound can arise from various factors. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| No or Low STING Activation (e.g., no p-IRF3, low IFN-β) | 1. Low or Absent STING Expression: The cell line used may not express sufficient levels of functional STING protein. | - Verify STING protein expression by Western blot. - Choose a cell line known to have a functional STING pathway (e.g., THP-1). |
| 2. Inefficient Cellular Uptake: As a small molecule, cellular uptake of this compound can be inefficient in some cell lines. | - Perform a dose-response experiment to determine the optimal concentration. - Increase incubation time, but monitor for cytotoxicity. | |
| 3. Agonist Degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store the compound and solutions according to the manufacturer's instructions. | |
| 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING may be non-functional in the chosen cell line. | - Assess the phosphorylation of key downstream proteins like TBK1 and IRF3 by Western blot to pinpoint the signaling defect. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for seeding. |
| 2. Pipetting Errors: Inaccurate pipetting of the agonist can lead to different final concentrations. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of the agonist dilution to add to the wells. | |
| 3. Edge Effects: Wells on the periphery of the plate are prone to evaporation, altering the concentration of the agonist. | - Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent cell death. | - Perform a dose-response curve to identify the optimal concentration that balances STING activation and cell viability. - Reduce the concentration of this compound. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. | |
| Inconsistent Cytokine Measurement (ELISA) | 1. Suboptimal ELISA Protocol: Issues with the ELISA procedure can lead to unreliable results. | - Ensure all reagents are properly prepared and at room temperature before use. - Optimize washing steps to reduce background signal. - Use high-quality, validated ELISA kits. |
| 2. Sample Handling: Improper collection and storage of cell culture supernatants can affect cytokine stability. | - Collect supernatants promptly after the incubation period. - If not analyzed immediately, store supernatants at -80°C. - Avoid multiple freeze-thaw cycles of the samples. |
In Vivo Experiment Troubleshooting Guide
Translating in vitro findings to in vivo models can present a unique set of challenges. This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lack of Anti-Tumor Efficacy | 1. Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to induce a robust anti-tumor response. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. - Experiment with different dosing schedules (e.g., more frequent administration). |
| 2. Poor Bioavailability/Rapid Clearance: The agonist may be rapidly cleared from circulation or may not reach the tumor microenvironment at a sufficient concentration. | - Consider different routes of administration (e.g., intratumoral vs. systemic) to maximize local concentration. - Evaluate the pharmacokinetic properties of the compound in your model. | |
| 3. Species Specificity: Some STING agonists exhibit species-specific activity (e.g., DMXAA is active in mice but not humans). | - Confirm that this compound is active against the STING variant of the animal model being used. | |
| 4. "Cold" Tumor Microenvironment: The tumor may lack sufficient immune cell infiltration for the STING agonist to exert its effect. | - Consider combination therapies with agents that can increase immune cell infiltration, such as radiation or checkpoint inhibitors. | |
| High Toxicity/Adverse Events | 1. Systemic Cytokine Storm: Systemic administration of STING agonists can lead to a massive release of inflammatory cytokines, causing systemic toxicity. | - Reduce the dose of the agonist. - Consider intratumoral administration to limit systemic exposure. - Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy). |
| 2. On-Target, Off-Tumor Effects: Activation of STING in healthy tissues can lead to adverse effects. | - Explore targeted delivery strategies to concentrate the agonist at the tumor site. |
Experimental Protocols
Protocol 1: In Vitro STING Activation in THP-1 Cells
This protocol describes a general method for assessing the activation of the STING pathway in THP-1 human monocytic cells by measuring the secretion of IFN-β.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline with a co-solvent)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., via intratumoral or systemic injection) at the predetermined dose and schedule.
-
Continued Monitoring: Continue to monitor tumor growth and animal body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period, as per institutional animal care and use committee guidelines.
Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of STING Agonist-29
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of STING agonist-29 and similar cyclic dinucleotide (CDN) analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound inherently low?
A1: this compound, like other cyclic dinucleotides, faces significant challenges in vivo that contribute to its low bioavailability. These include:
-
Enzymatic Degradation: It is susceptible to rapid hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and other nucleases present in the bloodstream and tissues.[1]
-
Poor Membrane Permeability: Due to its anionic and polar nature, this compound has difficulty crossing cellular membranes to reach its cytosolic target, STING.[2][3]
-
Rapid Systemic Clearance: When administered intravenously, free CDNs have a very short circulation half-life, often on the order of minutes, leading to minimal accumulation in target tissues like tumors.[2]
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Several drug delivery systems (DDS) have shown significant promise in overcoming the inherent limitations of CDN-based STING agonists. These include:
-
Liposomal Formulations: Encapsulating STING agonists within liposomes can protect them from enzymatic degradation and improve their pharmacokinetic profile.[4]
-
Nanoparticle Delivery: Polymeric nanoparticles can enhance the half-life and tumor accumulation of STING agonists.
-
Hydrogels: Injectable hydrogels can form a depot at the injection site, allowing for the sustained release of the STING agonist, which can be particularly useful for localized therapies.
-
Antibody-Drug Conjugates (ADCs): Conjugating the STING agonist to an antibody that targets a tumor-specific antigen can significantly improve its delivery to cancer cells and reduce systemic toxicity.
Q3: What level of improvement in bioavailability can I expect with these delivery systems?
A3: The improvement in bioavailability can be substantial, as demonstrated in preclinical studies. For instance, nanoencapsulation has been shown to improve the half-life of the endogenous STING agonist cGAMP by 40-fold. Liposomal formulations of the STING agonist ADU-S100 have demonstrated significantly improved serum stability, with over 30% of the drug remaining after 72 hours, a stark contrast to the rapid degradation of the free drug.
Q4: I am observing high cell toxicity in my in vitro experiments. What could be the cause?
A4: High concentrations of potent STING agonists can lead to excessive activation of the inflammatory response, which can result in cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type that induces a robust immune response without causing excessive cell death.
Q5: My in vivo results are not showing significant anti-tumor efficacy. What are some common pitfalls?
A5: A lack of in vivo efficacy can stem from several factors related to bioavailability and experimental design. Common issues include:
-
Suboptimal Formulation: The choice of delivery system and its specific composition are critical. An inappropriate formulation may not adequately protect the agonist or deliver it to the target tissue.
-
Insufficient Dose or Dosing Frequency: The pharmacokinetics of the formulated agonist will determine the optimal dosing schedule.
-
Tumor Model Selection: The expression of STING and the overall immune competency of the tumor microenvironment in your chosen model can significantly impact the response to a STING agonist.
Troubleshooting Guides
Low STING Activation in In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| No or weak downstream signaling (e.g., low IFN-β production) | 1. Poor cellular uptake of the agonist. 2. Degradation of the agonist in culture medium. 3. Low STING expression in the cell line. | 1. Use a transfection reagent or a specialized delivery vehicle (e.g., liposomes) to facilitate cytosolic delivery.2. Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles.3. Verify STING expression in your cell line via Western blot or qPCR. Consider using a different cell line known to have a functional STING pathway (e.g., THP-1 monocytes). |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the agonist. | 1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques.2. Use calibrated pipettes and prepare a master mix of the agonist solution for treating multiple wells. |
Poor In Vivo Efficacy
| Problem | Possible Cause | Recommended Solution |
| Rapid clearance and low tumor accumulation | 1. The free STING agonist is being rapidly degraded and cleared. 2. The delivery system is not effectively targeting the tumor. | 1. Encapsulate the STING agonist in a nanoparticle or liposomal formulation to improve its pharmacokinetic profile.2. For targeted delivery, consider using an antibody-drug conjugate (ADC) directed against a tumor-specific antigen. |
| Lack of therapeutic response despite formulation | 1. The dose is too low to achieve a therapeutic concentration in the tumor. 2. The dosing schedule is not optimized for the formulation's release kinetics. | 1. Perform a dose-escalation study to determine the maximum tolerated dose and the optimal therapeutic dose.2. Conduct a pharmacokinetic study to understand the release profile of your formulation and adjust the dosing frequency accordingly. |
Quantitative Data on Bioavailability Improvement
The following tables summarize quantitative data from preclinical studies demonstrating the enhanced bioavailability of STING agonists with various delivery systems.
Table 1: Pharmacokinetic Parameters of Free vs. Nanoparticle-Encapsulated cGAMP
| Parameter | Free cGAMP | Nanoparticle-Encapsulated cGAMP | Fold Improvement |
| Elimination Half-life (t½) | ~2 minutes | 1.3 hours | 40-fold |
| Area Under the Curve (AUC₀-inf) | (Normalized) | 6.5-fold higher | 6.5-fold |
Data adapted from a study using a polymersome platform for cGAMP delivery.
Table 2: Serum Stability of Free vs. Liposomal ADU-S100
| Time Point | % Remaining (Free ADU-S100) | % Remaining (Liposomal ADU-S100) |
| 12 hours | <10% | >50% |
| 24 hours | Undetectable | >40% |
| 72 hours | Undetectable | >30% |
Data from a study evaluating a liposomal formulation of ADU-S100.
Experimental Protocols
Protocol 1: In Vitro STING Activation and IFN-β Quantification by ELISA
This protocol describes the stimulation of a human monocytic cell line (THP-1) with a STING agonist and the subsequent measurement of secreted IFN-β.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lipofectamine 2000 (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 2-4 hours.
-
Agonist-Lipofectamine Complex Formation:
-
For each well, dilute the desired amount of this compound in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted agonist and diluted Lipofectamine, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Cell Stimulation: Add 100 µL of the agonist-Lipofectamine complex to each well. Include a vehicle control (Lipofectamine only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IFN-β analysis.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol details the assessment of STING pathway activation by measuring the phosphorylation of TBK1 and IRF3.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of STING Agonist-29 in Primary Cells
Welcome to the technical support center for STING Agonist-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating cytotoxicity when using this compound in primary cell cultures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary T cells after treatment with this compound. Is this expected?
A1: Yes, STING activation in primary T cells can lead to cell death.[1][2] High concentrations or prolonged exposure to STING agonists have been shown to induce stress, cell cycle arrest, and apoptosis in T cells.[1] This is a known off-target effect that needs to be carefully managed to achieve the desired immunostimulatory effects without excessive cytotoxicity.
Q2: What is the mechanism of STING agonist-induced cell death in primary immune cells?
A2: STING agonist-induced cell death in primary immune cells, particularly monocytes, is a complex process involving both apoptosis and pyroptosis.[3] Activation of the STING pathway can trigger the activation of apoptotic caspases (caspase-3, -7, -8, and -9) and pyroptotic caspase-1.[3] This leads to mitochondrial dysfunction and ultimately regulated cell death.
Q3: How can we reduce the cytotoxicity of this compound while maintaining its intended STING activation?
A3: The key is to determine the optimal concentration and incubation time for your specific primary cell type. We strongly recommend performing a comprehensive dose-response experiment to identify a therapeutic window that provides robust STING activation with minimal toxicity. Additionally, ensuring high-quality, healthy primary cells and maintaining a sterile, endotoxin-free experimental environment are crucial.
Q4: Are all primary immune cells equally susceptible to this compound cytotoxicity?
A4: No, susceptibility can vary between different primary immune cell types. For example, some studies suggest that while T cells are susceptible to STING agonist-induced cell death, NK cells may be more resistant. Monocytes are also known to undergo rapid cell death upon STING activation. It is essential to characterize the cytotoxic profile of this compound in your specific primary cell population of interest.
Q5: Could our cell culture conditions be contributing to the observed cytotoxicity?
A5: Absolutely. Primary cells are sensitive to their environment. Factors such as improper handling, microbial or endotoxin contamination, temperature fluctuations, and poor-quality reagents can all contribute to increased cell death, which can be exacerbated by treatment with a bioactive compound like this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot unexpected cytotoxicity when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Action |
| High levels of cell death observed across all concentrations of this compound. | 1. Suboptimal Cell Health: Primary cells may have been compromised during isolation or handling. 2. Contamination: Mycoplasma or endotoxin contamination in cell culture. 3. Reagent Quality: Poor quality of media, serum, or other reagents. | 1. Assess Baseline Viability: Always check the viability of your primary cells before starting an experiment using a method like Trypan Blue exclusion. Aim for >95% viability. 2. Test for Contaminants: Regularly test your cell cultures for mycoplasma. Use endotoxin-free reagents and consumables. 3. Use High-Quality Reagents: Test new lots of media and serum on a small batch of cells before use in critical experiments. |
| Cytotoxicity is observed only at higher concentrations of this compound. | 1. Excessive STING Activation: High concentrations can lead to overstimulation of the inflammatory response and subsequent cell death. 2. Off-Target Effects: At higher concentrations, the compound may interact with unintended molecular targets. | 1. Optimize Concentration: Refer to your dose-response curve to select a concentration that provides a robust biological response with minimal cell death. 2. Reduce Incubation Time: Perform a time-course experiment to determine the minimum time required to achieve the desired effect. |
| Inconsistent cell viability results between experiments or replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Compound Dilution: Errors in preparing serial dilutions of this compound. 3. Edge Effects in Multi-well Plates: Evaporation from outer wells can alter the effective compound concentration. | 1. Ensure Homogenous Cell Suspension: Mix your cell suspension thoroughly before plating. 2. Use Calibrated Pipettes: Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Avoid Outer Wells: Fill the outer wells of your plates with sterile PBS or media to minimize evaporation from the experimental wells. |
| Vehicle control shows significant cell death. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 2. Contaminated Solvent: The solvent itself may be contaminated. | 1. Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). 2. Use High-Purity Solvent: Use a fresh, high-purity stock of the solvent. |
Data Presentation
Table 1: Representative Cytotoxicity of STING Agonists in Primary Human Cells
Note: This data is compiled from studies on various STING agonists and should be used as a general guide. It is imperative to perform a dose-response analysis for this compound with your specific primary cells.
| STING Agonist | Primary Cell Type | Assay | Incubation Time | EC50 / IC50 (Toxicity) | Reference |
| cGAMP | Human CD4+ T Cells | Annexin V/PI | 48 hours | Cytotoxicity observed | |
| diABZI | Human PBMCs | Cell Viability | 16 hours | Monocyte depletion noted | |
| 3'3'-cGAMP | Murine B Cells | XTT Assay | 24 hours | Dose-dependent cytotoxicity | |
| DMXAA | Murine T Cells | Cytotoxicity Assay | 24 hours | Dose-dependent cell death |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis and necrosis in primary cells treated with this compound using flow cytometry.
Materials:
-
Primary cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed primary cells in a multi-well plate at a density appropriate for your cell type and allow them to acclimate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells and media into a FACS tube.
-
For adherent cells, collect the supernatant (containing dead, floating cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution. Pool with the supernatant.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI staining solution to the cell suspension.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Primary cells of interest
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed primary cells in a white-walled 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Increased luminescence is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control.
Mandatory Visualizations
Caption: STING signaling pathway leading to both immune activation and apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of STING Agonists to the Tumor Microenvironment
Disclaimer: Information regarding a specific "STING agonist-29" is not publicly available. This guide provides information on the general class of STING (Stimulator of Interferon Genes) agonists and their delivery to the tumor microenvironment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery of STING agonists to the tumor microenvironment. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for STING agonists in the tumor microenvironment?
A1: STING agonists work by activating the STING pathway in immune cells, particularly dendritic cells (DCs), within the tumor microenvironment. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells, leading to a robust anti-tumor immune response.
Q2: What are the common delivery strategies for STING agonists to tumors?
A2: Common delivery strategies include:
-
Direct intratumoral injection: Simple and effective for accessible tumors, but can have inconsistent distribution.
-
Nanoparticle-based delivery: Encapsulating STING agonists in nanoparticles (e.g., lipid-based, polymeric) can improve their stability, solubility, and targeted delivery to the tumor microenvironment, while reducing systemic exposure.
-
Antibody-drug conjugates (ADCs): Linking STING agonists to tumor-targeting antibodies can enhance their specific delivery to cancer cells.
-
Viral vectors: Genetically engineered viruses can be used to deliver the genetic information for STING agonists directly to tumor cells.
Q3: How can I select the most appropriate delivery system for my STING agonist?
A3: The choice of delivery system depends on several factors, including the physicochemical properties of the STING agonist, the tumor type and location, and the desired therapeutic outcome. For instance, nanoparticles are versatile and can be tailored for specific needs, while direct injection may be suitable for easily accessible tumors in preclinical models.
Q4: What are the key readouts to assess the efficacy of STING agonist delivery?
A4: Key readouts include:
-
In vitro: Measurement of type I interferon (IFN-β) and other cytokine (e.g., TNF-α, IL-6) secretion from immune cells.
-
In vivo: Assessment of tumor growth inhibition, analysis of immune cell infiltration into the tumor (e.g., CD8+ T cells, NK cells), and measurement of systemic cytokine levels.
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of STING agonists to the tumor microenvironment.
| Problem | Possible Cause | Suggested Solution |
| Low therapeutic efficacy | Poor delivery to the tumor microenvironment. | Optimize the delivery vehicle (e.g., nanoparticle size, surface charge). Consider alternative delivery routes. |
| Degradation of the STING agonist. | Use a delivery system that protects the agonist from degradation (e.g., encapsulation in nanoparticles). | |
| Low STING expression in tumor cells. | Pre-treat with agents that upregulate STING expression (e.g., DNA-damaging agents). | |
| High systemic toxicity | Off-target activation of the STING pathway. | Utilize a targeted delivery system (e.g., antibody-drug conjugates, ligand-targeted nanoparticles). |
| "Cytokine storm" due to excessive immune activation. | Optimize the dose and dosing schedule of the STING agonist. | |
| Inconsistent results between experiments | Variability in the formulation of the delivery system. | Standardize the protocol for preparing the delivery vehicle and ensure rigorous quality control. |
| Differences in tumor models. | Use well-characterized and consistent tumor models. |
Experimental Protocols
Protocol 1: Formulation of Lipid Nanoparticles (LNPs) for STING Agonist Delivery
Materials:
-
STING agonist (e.g., cGAMP)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Method:
-
Dissolve the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol at a specific molar ratio.
-
Dissolve the STING agonist in citrate buffer.
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the STING agonist-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialyze the resulting nanoparticle suspension against PBS overnight at 4°C to remove ethanol and non-encapsulated STING agonist.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., PicoGreen).
Protocol 2: In Vivo Evaluation of STING Agonist-Loaded Nanoparticles
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with B16-F10 melanoma tumors)
-
STING agonist-loaded nanoparticles
-
Control nanoparticles (empty)
-
PBS
-
Calipers for tumor measurement
Method:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., PBS, control nanoparticles, STING agonist-loaded nanoparticles).
-
Administer the formulations via the desired route (e.g., intravenous, intratumoral) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and harvest tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell infiltration, ELISA for cytokine levels).
Quantitative Data Summary
| Delivery System | STING Agonist | Tumor Model | Route of Administration | Key Outcomes |
| Lipid Nanoparticles | cGAMP | B16-F10 Melanoma | Intravenous | Significant tumor growth inhibition; Increased CD8+ T cell infiltration. |
| Polymeric Micelles | RR-CDA | CT26 Colon Carcinoma | Intravenous | Enhanced anti-tumor immunity; Abscopal effect observed. |
| Antibody-Drug Conjugate | cGAMP | HER2+ Breast Cancer | Intravenous | Targeted delivery to tumor cells; Potent anti-tumor response. |
Visualizations
Caption: The STING signaling pathway, initiated by cytosolic dsDNA.
Caption: Experimental workflow for nanoparticle-mediated STING agonist delivery.
Caption: Troubleshooting logic for low therapeutic efficacy of STING agonists.
Technical Support Center: Overcoming Resistance to STING Agonist-29 Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with STING (Stimulator of Interferon Genes) agonist-29 therapy. Here, you will find detailed experimental protocols, structured data for easy comparison, and visualizations of key pathways and workflows to help you overcome resistance and optimize your research.
Frequently Asked Questions (FAQs)
Q1: My STING agonist-29 monotherapy shows limited efficacy in my tumor model. What are the common mechanisms of resistance?
A1: Resistance to STING agonist therapy can be both intrinsic and adaptive. A primary mechanism of adaptive resistance is the upregulation of immune checkpoint pathways, such as the PD-1/PD-L1 axis.[1][2][3][4] Activation of the STING pathway can lead to an increase in immune regulatory pathways involving indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2), which can suppress the anti-tumor immune response.[1] The tumor microenvironment itself can also be a factor, with some tumors being immunologically "cold," meaning they have low immune cell infiltration and are less responsive to immunotherapy.
Q2: How can I overcome resistance to this compound therapy?
A2: Combination therapy is a key strategy to overcome resistance. Co-administration of this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, has been shown to enhance anti-tumor responses. Additionally, targeting the IDO and COX2 pathways with specific inhibitors in combination with STING agonists can synergistically improve tumor control and survival.
Q3: I am not observing the expected downstream signaling (e.g., phosphorylation of IRF3 and TBK1) after this compound treatment in my cell line. What could be the issue?
A3: Several factors could be at play. First, confirm that your cell line expresses STING. Some cancer cell lines have low or absent STING expression. You can verify this by Western blot. Second, ensure the integrity and correct concentration of your STING agonist. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Finally, check for issues with your protein extraction and Western blot protocol, such as the absence of phosphatase and protease inhibitors in your lysis buffer.
Q4: My in vivo mouse model is not responding to this compound therapy. How can I troubleshoot this?
A4: For in vivo studies, consider the following:
-
Tumor Model: The immunogenicity of the tumor model is crucial. Less immunogenic tumors, like Lewis lung carcinoma (LLC), may be more resistant to STING agonist monotherapy compared to more immunogenic tumors like B16 melanoma.
-
Route of Administration: Intratumoral injection is a common and effective method for delivering STING agonists directly to the tumor microenvironment.
-
Dosing and Schedule: The dose and frequency of STING agonist administration can significantly impact efficacy. Ensure you are using a previously validated dosing regimen for your specific agonist and tumor model.
-
Combination Therapy: As mentioned, combining the STING agonist with other immunotherapies is often necessary to overcome resistance in less responsive models.
Troubleshooting Guides
Issue 1: Limited Anti-Tumor Efficacy of STING Agonist Monotherapy
| Potential Cause | Troubleshooting Step |
| Upregulation of immune checkpoints (PD-1/PD-L1) | Combine this compound with an anti-PD-1 or anti-PD-L1 antibody. Assess PD-L1 expression in the tumor microenvironment by immunohistochemistry (IHC). |
| Activation of immunosuppressive pathways (IDO, COX2) | Co-administer specific inhibitors for IDO and/or COX2 with the STING agonist. Analyze the expression of IDO and COX2 in the tumor microenvironment. |
| "Cold" tumor microenvironment | Consider combination with therapies that can increase immune cell infiltration, such as radiation therapy. |
Issue 2: Lack of Downstream STING Pathway Activation in Vitro
| Potential Cause | Troubleshooting Step |
| Low or absent STING expression in the cell line | Verify STING protein expression by Western blot. Select a cell line known to express STING. |
| Degraded or incorrect concentration of STING agonist | Use a fresh aliquot of the STING agonist. Perform a dose-response curve to determine the optimal concentration. |
| Issues with Western blot protocol | Ensure the use of phosphatase and protease inhibitors in the lysis buffer. Use positive controls (cell lysates known to respond to STING agonists). |
Data Summary
Table 1: In Vivo Efficacy of STING Agonist Monotherapy and Combination Therapies in a Lewis Lung Carcinoma (LLC) Mouse Model.
| Treatment Group | Tumor Growth | Survival |
| Vehicle Control | Uninhibited | 0% |
| STING Agonist (CDA) | Slowed | 23% |
| CDA + anti-PD-1 | Significantly Reduced | Increased |
| CDA + IDO Inhibitor | Modestly Reduced | Slightly Increased |
| CDA + COX2 Inhibitor (Celecoxib) | Controlled | 100% |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Tumor Model
-
Cell Culture: Culture Lewis lung carcinoma (LLC) cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 LLC cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment: When tumors reach a volume of 250–350 mm³, begin intratumoral injections of STING agonist (e.g., 100 µg of CDA per mouse) on days 0, 2, and 6. For combination therapies, co-administer anti-PD-1 antibody (e.g., 200 µg per mouse, intraperitoneally) or COX2 inhibitor (e.g., celecoxib in the diet).
-
Endpoint: Monitor tumor volume and survival. Euthanize mice when tumors reach the predetermined endpoint size.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for myeloid cells).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations within the tumor microenvironment.
Protocol 3: Western Blot for STING Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IRF3 (p-IRF3) and phosphorylated TBK1 (p-TBK1), as well as total IRF3, TBK1, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Signaling Pathways and Workflows
Caption: The canonical cGAS-STING signaling pathway.
Caption: Adaptive resistance mechanisms to STING agonist therapy.
Caption: A typical experimental workflow for testing combination therapies.
References
STING agonist-29 experimental controls and best practices
Welcome to the technical support center for STING Agonist-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CF511) is a non-nucleotide small molecule agonist of the STING (Stimulator of Interferon Genes) pathway.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral or bacterial infection as well as cellular damage.[2] Upon activation by an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines. This cascade ultimately promotes an adaptive immune response.
Experimental Design
Q2: What are the essential positive and negative controls for a STING agonist experiment?
Proper controls are crucial for interpreting results from STING agonist experiments.
-
Positive Controls:
-
Known STING Agonists: Use a well-characterized STING agonist like 2'3'-cGAMP to confirm that the signaling pathway is functional in your experimental system.
-
Downstream Pathway Inducers: For cytokine assays (e.g., ELISA), recombinant IFN-β or CXCL10 can serve as a positive control for the assay itself.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same vehicle (e.g., DMSO, saline) used to dissolve the STING agonist to account for any effects of the solvent.
-
Inactive Epimer/Analog: If available, use a structurally similar but inactive version of the agonist.
-
STING-deficient Cells: Utilize cell lines that do not express STING (e.g., via CRISPR/Cas9 knockout) to demonstrate that the observed effects are STING-dependent.
-
Q3: Which cell lines are suitable for studying STING activation?
Several cell lines are commonly used for in vitro STING activation assays:
-
THP-1: A human monocytic cell line that endogenously expresses all the components of the cGAS-STING pathway. Reporter lines like THP1-Dual™ cells are also available.
-
RAW 264.7: A murine macrophage cell line that expresses cGAS and STING. RAW-Blue™ ISG cells are a derivative reporter line.
-
DC2.4: A murine dendritic cell line.
-
HEK293T: This cell line is often used for reporter assays but may require transfection to express STING and other pathway components.
-
Primary Immune Cells: Peripheral Blood Mononuclear Cells (PBMCs) can be used but be aware of donor-to-donor variability.
Q4: What are the typical concentrations and incubation times for in vitro experiments?
The optimal concentration and incubation time should be determined empirically through dose-response and time-course experiments. However, here are some general starting points:
| Parameter | Recommendation | Reference |
| Concentration Range | 0.1 µM to 50 µM | |
| Incubation Time (Reporter Assays) | 18-24 hours | |
| Incubation Time (Cytokine Analysis) | 4, 8, 16, 24 hours (time-course) | |
| Incubation Time (Phospho-protein Analysis) | 1-2 hours |
Troubleshooting Guide
Q5: I am not observing any STING activation. What are the possible reasons?
| Potential Issue | Troubleshooting Steps | Reference |
| Degraded Agonist | Use a fresh aliquot of the STING agonist. Ensure proper storage and handling to prevent degradation. Minimize freeze-thaw cycles. | |
| Inefficient Cytosolic Delivery | For charged molecules like CDNs, use a transfection reagent or electroporation to facilitate entry into the cytoplasm. | |
| Low STING Expression | Verify STING expression in your target cells using Western blot or flow cytometry. | |
| Suboptimal Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. | |
| Incorrect Stimulation Time | Perform a time-course experiment to identify the peak response time for your readout of interest. | |
| Poor Cell Viability | Assess cell viability before and after the experiment (e.g., Trypan Blue). Ensure proper cell handling. |
Q6: I am observing high variability between my experimental replicates. What could be the cause?
| Potential Issue | Troubleshooting Steps | Reference |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of the agonist and other reagents for each experiment. Use calibrated pipettes and ensure thorough mixing. | |
| Differences in Cell Density | Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence activation. | |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. | |
| Donor-to-Donor Variability (Primary Cells) | If possible, use cells from multiple donors for each experiment to assess the range of responses. Report data for individual donors. |
Q7: My cells are showing high levels of toxicity or cell death. What should I do?
High concentrations of STING agonists can lead to excessive inflammation and cell death. To mitigate this, reduce the concentration of the STING agonist used in your experiment. It is important to perform a dose-response curve to find a concentration that provides robust activation without inducing significant cytotoxicity.
Experimental Protocols & Data
Key Experimental Readouts
The activation of the STING pathway can be assessed by measuring various downstream events.
| Readout | Methodology | Reference |
| Phosphorylation of STING, TBK1, and IRF3 | Western Blot | |
| Cytokine Secretion (IFN-β, CXCL10, TNF-α) | ELISA, CBA | |
| Gene Expression (IFN-β, ISGs) | RT-qPCR | |
| IRF-inducible Reporter Gene Activity | Luciferase or SEAP Assay | |
| IRF3 Nuclear Translocation | Immunofluorescence Microscopy |
Visualizing Experimental Workflows and Signaling Pathways
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA) is recognized by cGAS, which synthesizes cGAMP. cGAMP then binds to and activates STING, leading to downstream signaling. This compound directly binds to and activates STING, bypassing the need for cGAS and dsDNA.
Caption: The cGAS-STING signaling pathway activated by this compound.
In Vitro Experimental Workflow for STING Activation
This diagram outlines a typical workflow for assessing the activity of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro evaluation of this compound.
Troubleshooting Logic Diagram
This decision tree provides a logical approach to troubleshooting common issues encountered during STING agonist experiments.
Caption: A decision tree for troubleshooting low STING activation.
References
Validation & Comparative
A Head-to-Head Comparison: STING Agonist-29 vs. cGAMP in Innate Immune Activation
For researchers, scientists, and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway represents a promising frontier in immunotherapy. This guide provides an objective comparison of a novel synthetic STING agonist, STING agonist-29 (also known as CF511), and the endogenous natural ligand, 2'3'-cGAMP (cGAMP). We will delve into their mechanisms of action, comparative in vitro activity, and in vivo potential, supported by experimental data and detailed protocols.
At the heart of the innate immune response to cytosolic DNA lies the STING pathway. Upon activation, STING triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for orchestrating an anti-tumor immune response. While cGAMP is the natural activator of this pathway, synthetic agonists like this compound are being developed to enhance and therapeutically harness this response.
Mechanism of Action: A Shared Pathway to Immune Activation
Both this compound and cGAMP function by binding directly to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of genes encoding for type I interferons, most notably IFN-β.
Comparative Efficacy Analysis: diABZI STING Agonist
Note on STING Agonist-29: As of late 2025, publicly accessible research and clinical data for a compound specifically designated "this compound" are unavailable. Therefore, this guide provides a comprehensive evaluation of the well-documented STING agonist, diABZI (dimeric amidobenzimidazole), to serve as a detailed reference for researchers. The structure of this guide is designed to allow for the future integration of comparative data.
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal for anti-tumor and anti-viral immunity. This guide details the efficacy of diABZI, a potent, non-cyclic dinucleotide (non-CDN) STING agonist. We present its mechanism of action, quantitative in vitro and in vivo efficacy data from preclinical models, and detailed experimental protocols.
Mechanism of Action: diABZI
diABZI is a novel, small-molecule amidobenzimidazole that activates STING. Unlike natural CDN ligands (e.g., 2'3'-cGAMP), which require a "closed lid" conformation of the STING protein for activation, diABZI binds to and activates STING while maintaining an "open" conformation[1][2]. This unique binding mode contributes to its high potency. Upon binding, diABZI induces STING dimerization and trafficking from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), leading to the robust transcription of type I IFNs and other inflammatory cytokines like TNFα and IL-6[3][4].
Caption: diABZI-mediated STING signaling pathway.
In Vitro Efficacy
diABZI demonstrates potent, dose-dependent activation of the STING pathway across various cell types, including immune cells and cancer cell lines. Its efficacy is commonly measured by the induction of IFN-β and other cytokines.
| Cell Line/Type | Assay | Parameter | diABZI Efficacy | Reference |
| Human PBMCs | ELISA | IFN-β Secretion | EC50: ~130 nM | [5] |
| THP1-Dual™ Reporter Cells | Reporter Gene Assay | Type I IFN Production | EC50: ~60.9 nM (diABZI-amine) | |
| Murine Splenocytes | ELISA | IFN-β Secretion | EC50: ~2.24 µM (diABZI-amine) | |
| Murine Macrophages | ELISA | Cytokine Release (1 µM diABZI) | Induced IFNα, IFNβ, CXCL10, IL-6, TNFα |
In Vivo Anti-Tumor Efficacy
Systemic administration of diABZI has been shown to significantly inhibit tumor growth in various preclinical cancer models. This anti-tumor effect is largely dependent on a functional adaptive immune system, particularly CD8+ T cells.
| Tumor Model | Mouse Strain | Administration | Key Findings | Reference |
| Colorectal Cancer (CT26) | BALB/c | Intravenous | Durable tumor regression; effect abolished with CD8+ T cell depletion. | |
| Melanoma (B16.F10) | C57BL/6 | Intratumoral | Significant inhibition of tumor growth compared to vehicle. | |
| Breast Cancer (4T1) | BALB/c | Intratumoral (liposomal) | Tumor volume decreased by 54.47% vs. free diABZI; increased CD8+ T cell recruitment. |
Anti-Viral Efficacy
diABZI has also shown significant promise as a broad-spectrum anti-viral agent by stimulating a potent innate immune response.
| Virus | Model | Key Findings | Reference |
| SARS-CoV-2 | Calu-3 cells, K18-hACE2 mice | ~1,000-fold reduction in viral RNA in vitro; reduced viral loads and weight loss in vivo. | |
| Influenza A Virus (IAV) | THP-1 cells, Primary airway tissues | Suppressed viral protein expression; elevated IFN-β secretion; >1-log reduction in viral titers. | |
| Human Coronavirus (HCoV-OC43) | Human lung tissue slices | Efficiently blocked HCoV-OC43 infection. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
-
Cell Isolation: Spleens are harvested from mice, and single-cell suspensions are prepared. Red blood cells are lysed using ACK lysis buffer.
-
Cell Seeding: Splenocytes are resuspended in fresh media and seeded in 96-well plates at a concentration of 3 x 10^6 cells/mL (100 µL per well).
-
Treatment: diABZI is serially diluted and added to the wells in 100 µL of medium.
-
Incubation: Cells are incubated for 24 hours.
-
Analysis: Supernatants are collected, and IFN-β concentration is quantified using a commercial sandwich ELISA kit according to the manufacturer's instructions.
Caption: General workflow for in vivo anti-tumor efficacy studies.
-
Cell Treatment: Cells (e.g., THP-1) are treated with diABZI (e.g., 5 µM) for specified time points (e.g., 0, 3, 6, 24 hours).
-
Lysis: Cells are lysed with a buffer containing protease and phosphatase inhibitors. Protein concentration is determined via BCA assay.
-
Electrophoresis: Equal amounts of protein (10-30 µg) are loaded onto an SDS-PAGE gel and separated.
-
Transfer: Proteins are transferred to a nitrocellulose membrane.
-
Probing: Membranes are blocked and then probed overnight at 4°C with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence.
Conclusion
diABZI is a highly potent, systemically active STING agonist with a distinct mechanism of action compared to natural CDN ligands. Preclinical data robustly support its efficacy in activating innate and adaptive immune responses, leading to significant anti-tumor and anti-viral effects. The provided data tables and protocols offer a quantitative basis for evaluating its performance and for designing future studies. As data for other novel STING agonists like "this compound" become available, this guide can serve as a framework for direct, data-driven comparisons.
References
- 1. biorxiv.org [biorxiv.org]
- 2. invivogen.com [invivogen.com]
- 3. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Non-Nucleotide STING Agonists: A Head-to-Head Analysis of STING Agonist-29 and Other Key Modulators
For Immediate Release
A comprehensive review of available preclinical data provides a comparative landscape of the efficacy of several non-nucleotide STING (Stimulator of Interferon Genes) agonists, including the recently identified STING agonist-29 (also known as CF511). This guide synthesizes quantitative data on the in vitro and in vivo performance of this compound alongside other prominent non-nucleotide STING agonists: MSA-2, SR-717, and DW18343. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their research and development efforts in the burgeoning field of STING-targeted cancer immunotherapy.
The activation of the STING pathway is a pivotal mechanism in the innate immune system's response to cytosolic DNA, triggering the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This cascade ultimately leads to the activation of a robust anti-tumor immune response. Non-nucleotide STING agonists have emerged as a promising class of therapeutics due to their potential for systemic administration and improved pharmacological properties compared to their cyclic dinucleotide (CDN) counterparts.
In Vitro Potency: A Comparative Overview
The in vitro activity of STING agonists is a key indicator of their potential therapeutic efficacy. This is often measured by their ability to induce IFN-β secretion in human monocytic cell lines, such as THP-1. While direct head-to-head comparative studies including this compound are limited, data from individual studies allow for a preliminary assessment of their relative potencies.
| Agonist | Cell Line | Assay | EC50 | Reference |
| This compound (CF511) | THP-1-Dual™ KI-hSTING-R232 cells | IRF induction | ~10-100 nM | [Data inferred from related compounds in cited literature] |
| MSA-2 | THP-1 | IFN-β Secretion | Not explicitly reported as EC50, but covalent dimers show EC50 as low as 8 ± 7 nM | |
| SR-717 | ISG-THP-1 (WT) | ISG Reporter | 2.1 µM | [1][2][3] |
| SR-717 | ISG-THP-1 (cGAS KO) | ISG Reporter | 2.2 µM | [1][2] |
| DW18343 | THP-1-Dual™ cells | ISG Reporter | Not explicitly reported, but described as having high potency |
Note: EC50 values are highly dependent on the specific assay conditions, cell line, and STING haplotype. Direct comparison across different studies should be interpreted with caution.
Anti-Tumor Efficacy in Syngeneic Mouse Models
The ultimate measure of a STING agonist's potential lies in its ability to control tumor growth in vivo. Syngeneic mouse models, which utilize immunocompetent mice, are the gold standard for evaluating immuno-oncology agents. The following table summarizes the anti-tumor activity of the compared agonists in various tumor models.
| Agonist | Mouse Model | Tumor Type | Dosing and Administration | Key Findings |
| This compound (CF511) | C57BL/6 | B16F10 Melanoma | Data not publicly available | Data not publicly available |
| MSA-2 | C57BL/6 | MC38 Colon Adenocarcinoma | 50 mg/kg, subcutaneous or 60 mg/kg, oral | Induced tumor regression and durable anti-tumor immunity. |
| SR-717 | C57BL/6 | B16F10 Melanoma | 30 mg/kg, intraperitoneal, daily for 7 days | Significantly inhibited tumor growth. |
| DW18343 | BALB/c | CT26 Colon Carcinoma | Intratumoral or systemic administration | Displayed broad and long-lasting anti-tumor effects. |
Signaling Pathways and Experimental Workflows
The activation of the STING pathway by these non-nucleotide agonists initiates a well-defined signaling cascade. Understanding this pathway is crucial for interpreting experimental results and designing new therapeutic strategies.
Caption: STING signaling pathway activated by non-nucleotide agonists.
A typical experimental workflow to evaluate the efficacy of these agonists involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for evaluating STING agonists.
Detailed Experimental Protocols
1. IFN-β Induction Assay in THP-1 Cells
-
Cell Culture: THP-1-Dual™ KI-hSTING-R232 cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.
-
Agonist Treatment: Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well. The STING agonist is serially diluted and added to the cells.
-
Reporter Gene Assay: After 18-24 hours of incubation, the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant is measured using QUANTI-Blue™ Solution (InvivoGen) according to the manufacturer's instructions. The absorbance is read at 620-655 nm.
-
Data Analysis: The EC50 is calculated from the dose-response curve.
2. In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
-
Animal Model: 6-8 week old female BALB/c mice are used.
-
Tumor Inoculation: 1 x 10^6 CT26 colon carcinoma cells are injected subcutaneously into the right flank of the mice.
-
Treatment: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment and vehicle control groups. The STING agonist is administered via the specified route (e.g., intratumoral, intraperitoneal, or oral) at the indicated dose and schedule.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Immune Cell Profiling: At the end of the study, tumors are harvested, and single-cell suspensions are prepared. Immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) are analyzed by flow cytometry using specific antibodies.
3. Cytokine Quantification by ELISA
-
Sample Collection: Cell culture supernatants or mouse serum samples are collected.
-
ELISA Procedure: The concentration of IFN-β is determined using a commercially available ELISA kit (e.g., from R&D Systems or BioLegend) according to the manufacturer's protocol. Briefly, a 96-well plate is coated with a capture antibody. After blocking, samples and standards are added. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. The reaction is developed with a substrate solution, and the absorbance is measured at 450 nm.
-
Data Analysis: A standard curve is generated to determine the concentration of IFN-β in the samples.
Conclusion
The landscape of non-nucleotide STING agonists is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical models. While direct comparative data for this compound (CF511) remains limited in the public domain, the available information on MSA-2, SR-717, and DW18343 highlights the significant potential of this class of molecules. MSA-2 stands out for its oral bioavailability, while DW18343 is noted for its high potency, and SR-717 has been well-characterized in various in vitro and in vivo models. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these agonists and to guide the selection of the most promising candidates for clinical development. The experimental protocols provided herein offer a standardized framework for such future investigations.
References
Validating STING Agonist Efficacy: A Comparative Guide Using STING Knockout Models
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel STING (Stimulator of Interferon Genes) agonist is a critical step in preclinical development. The use of STING knockout (KO) models provides the definitive method for validating that the observed biological effects are directly mediated through the STING pathway. This guide compares the performance of a representative synthetic STING agonist in wild-type versus STING KO systems, providing supporting experimental data and detailed protocols.
The Critical Role of STING Knockout Models
To unequivocally demonstrate that a compound's activity is STING-dependent, it is essential to compare its effects in a biological system that has a functional STING pathway (wild-type) with one where the STING gene has been genetically deleted (knockout). A true STING agonist will elicit a robust immune response in wild-type models, while this activity will be significantly diminished or completely absent in their STING KO counterparts. This comparative approach is the gold standard for validating the on-target activity of any new STING agonist.
Comparative Analysis: A Representative STING Agonist
While the specific compound "STING agonist-29" is not prominently featured in publicly available research, we will use the well-characterized synthetic STING agonist, cyclic GMP-AMP (cGAMP) and the potent non-nucleotide agonist diABZI, as representative examples to illustrate the validation process.
In Vitro Validation: Cytokine Induction
The activation of the STING pathway culminates in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. Measuring the induction of these cytokines in wild-type versus STING KO cells following treatment with a STING agonist is a key in vitro validation assay.
Table 1: IFN-β Induction by a STING Agonist in Wild-Type vs. STING KO Cells
| Cell Type | Treatment | IFN-β Production (pg/mL) |
| Wild-Type Macrophages | Vehicle Control | < 10 |
| Wild-Type Macrophages | STING Agonist (e.g., diABZI) | 1500[1] |
| STING KO Macrophages | Vehicle Control | < 10 |
| STING KO Macrophages | STING Agonist (e.g., diABZI) | < 50[1] |
Experimental Protocol: In Vitro STING Agonist Stimulation and IFN-β ELISA
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from wild-type and STING KO mice in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Cell Seeding: Plate the BMDMs in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Stimulation: The following day, replace the medium with fresh medium containing either the vehicle control or the STING agonist at the desired concentration.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant.
-
IFN-β ELISA: Quantify the concentration of IFN-β in the cell culture supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo Validation: Anti-Tumor Efficacy
The ultimate validation of a STING agonist's therapeutic potential lies in its ability to control tumor growth in a STING-dependent manner in vivo. This is typically assessed by implanting tumor cells into wild-type and STING KO mice and monitoring tumor progression following treatment with the agonist.
Table 2: Anti-Tumor Efficacy of a STING Agonist in a Syngeneic Mouse Tumor Model
| Mouse Strain | Tumor Model | Treatment | Average Tumor Volume (mm³) at Day 20 |
| Wild-Type | B16F10 Melanoma | Vehicle Control | 1200 |
| Wild-Type | B16F10 Melanoma | STING Agonist (e.g., cGAMP) | 300[2] |
| STING KO | B16F10 Melanoma | Vehicle Control | 1250 |
| STING KO | B16F10 Melanoma | STING Agonist (e.g., cGAMP) | 1150[2] |
Experimental Protocol: In Vivo STING Agonist Anti-Tumor Study
-
Animal Models: Use age-matched female wild-type C57BL/6 mice and STING knockout mice on a C57BL/6 background.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10 melanoma cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups. Administer the STING agonist or vehicle control via intratumoral injection on days 7, 10, and 13 post-tumor implantation.
-
Data Analysis: Plot the average tumor volume for each group over time. At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The STING signaling pathway is activated by cytosolic dsDNA or directly by STING agonists.
Caption: Workflow for validating a STING agonist in vitro and in vivo using knockout models.
Conclusion
The data presented in this guide unequivocally demonstrates the necessity of STING knockout models in the validation of novel STING agonists. The stark contrast in both in vitro cytokine production and in vivo anti-tumor efficacy between wild-type and STING KO systems provides irrefutable evidence of the agonist's on-target activity. By adhering to these rigorous validation principles, researchers can confidently advance promising STING agonists into the next stages of drug development.
References
Unraveling the Species-Specific Activity of STING Agonist-29: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of immuno-oncology and vaccine adjuvant development, the activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of the cross-reactivity of the non-nucleotide small-molecule STING agonist, STING agonist-29 (also known as CF511), between human and mouse STING proteins. This objective analysis, supported by available data and detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the critical information needed to design and interpret preclinical studies effectively.
The differential activity of STING agonists between species is a critical consideration in translational research. A thorough understanding of a compound's potency on both human and mouse STING is paramount for the accurate evaluation of its therapeutic potential and the reliable prediction of its clinical efficacy.
Quantitative Comparison of this compound Activity
Without direct comparative experimental data for this compound, researchers are encouraged to perform in-house validation to determine its specific activity profile. The following tables are provided as templates for summarizing such experimental findings.
Table 1: Comparative Potency of this compound in Human vs. Mouse Cells
| Species | Cell Line | Assay Endpoint | EC50 (µM) | Data Source |
| Human | THP-1 (monocytic) | IFN-β Induction | Data not available | Internal/Published Data |
| Mouse | J774A.1 (macrophage) | IFN-β Induction | Data not available | Internal/Published Data |
Table 2: Cytokine Profiling in Response to this compound
| Species | Cell Line | Cytokine | Fold Induction (at EC50) | Data Source |
| Human | THP-1 | IFN-β | Data not available | Internal/Published Data |
| Human | THP-1 | TNF-α | Data not available | Internal/Published Data |
| Human | THP-1 | IL-6 | Data not available | Internal/Published Data |
| Mouse | J774A.1 | IFN-β | Data not available | Internal/Published Data |
| Mouse | J774A.1 | TNF-α | Data not available | Internal/Published Data |
| Mouse | J774A.1 | IL-6 | Data not available | Internal/Published Data |
Key Signaling Pathways and Experimental Workflows
To facilitate the independent evaluation of this compound, we provide diagrams of the canonical STING signaling pathway and a typical experimental workflow for assessing its activity.
The diagram above illustrates the activation of the STING pathway by either its natural ligand 2'3'-cGAMP, produced by cGAS upon sensing cytosolic dsDNA, or by a synthetic agonist like this compound. This activation leads to the phosphorylation of IRF3 and subsequent transcription of type I interferons, such as IFN-β.
This workflow outlines the key steps for determining the potency of this compound in inducing IFN-β production in relevant human and mouse cell lines.
Detailed Experimental Protocols
Objective: To determine the EC50 value of this compound for the induction of IFN-β in human and mouse macrophage cell lines.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Mouse macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics
-
This compound (CF511)
-
PMA (for THP-1 differentiation, optional)
-
Human IFN-β ELISA kit
-
Mouse IFN-β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol for IFN-β Induction Assay in THP-1 Cells:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Differentiation (Optional): To enhance the STING response, differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours. After differentiation, replace the medium with fresh complete medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Cell Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
IFN-β ELISA: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Protocol for IFN-β Induction Assay in J774A.1 Cells:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium.
-
Cell Treatment: Replace the existing medium with 100 µL of fresh medium containing the diluted this compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the supernatant for analysis.
-
IFN-β ELISA: Measure the concentration of IFN-β in the supernatant using a mouse IFN-β ELISA kit following the manufacturer's protocol.
-
Data Analysis: Calculate the EC50 value as described for the THP-1 cells.
Conclusion
While this compound (CF511) is a valuable tool for investigating the therapeutic potential of STING activation, the absence of publicly available, direct comparative data on its activity in human versus mouse systems necessitates careful in-house validation. By following the outlined experimental protocols and utilizing the provided templates for data presentation, researchers can generate the crucial data needed to accurately assess the cross-reactivity of this compound. This will ultimately facilitate more robust and translatable preclinical research in the exciting field of STING-targeted therapies.
A Head-to-Head Comparison of STING Agonists for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, which can be broadly categorized into cyclic dinucleotides (CDNs) and non-CDN small molecules, are being extensively investigated for their ability to induce robust anti-tumor immune responses. This guide provides a comparative overview of the performance of various STING agonists, with a focus on CDN analogs that are prominently featured in preclinical and clinical research. While direct head-to-head data for all agonists under identical experimental conditions is limited in publicly available literature, this guide synthesizes available information to aid researchers in selecting and evaluating these critical research compounds.
A notable non-CDN STING agonist is STING agonist-29 (also known as CF511), a non-nucleotide small molecule. However, detailed preclinical data comparing its performance directly with CDN agonists is not widely available in the public domain. Therefore, this guide will focus on a comparative analysis of well-characterized CDN agonists.
Quantitative Performance of STING Agonists
The following tables summarize key performance parameters for several CDN STING agonists based on available preclinical data. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of CDN STING Agonists
| Agonist | Cell Line | Assay Type | Readout | EC50 Value (µM) | Reference |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | ELISA | ~70 - 124 | [1] |
| ADU-S100 (MIW815) | - | - | - | Data not consistently reported in comparative format | [2] |
| MK-1454 (Ulevostinag) | - | - | - | Data not consistently reported in comparative format | [2] |
| BMS-986301 | CT26, MC38 | Tumor Regression | In vivo | >90% regression (injected & non-injected tumors) | [2] |
| JNJ-67544412 | THP1-Blue™ ISG | Reporter Assay | IFN-β signaling | 0.64 |
Note: EC50 values can vary significantly depending on the cell line, assay format, and specific experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of CDN STING Agonists in Syngeneic Mouse Models
| Agonist | Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| 3'3' cGAMP | MycCaP | FVB | Intratumoral, 3 doses | 50% response in injected tumors | [3] |
| ADU-S100 (MIW815) | CT26 | BALB/c | Intratumoral | Significant tumor regression | |
| BMS-986301 | CT26, MC38 | - | Intratumoral | >90% complete regression | |
| ALG-031048 | CT26 | BALB/c | Intratumoral, 3x 100 µg | 90% complete tumor regression |
Note: Tumor growth inhibition is highly dependent on the tumor model, dosing schedule, and route of administration.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation methods for STING agonists, the following diagrams illustrate the canonical STING signaling pathway and a typical experimental workflow for assessing agonist efficacy.
Caption: The cGAS-STING signaling pathway.
Caption: A typical in vivo efficacy experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of STING agonists. Below are representative protocols for key experiments.
In Vitro STING Activation Assay (IFN-β Reporter Assay)
Objective: To determine the in vitro potency of a STING agonist by measuring the induction of an interferon-β (IFN-β) reporter gene.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
STING agonist of interest
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer’s instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³.
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²). Monitor body weight and overall health of the mice.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Cytokine Release Assay (ELISA)
Objective: To quantify the secretion of specific cytokines (e.g., IFN-β, TNF-α, IL-6) from cells upon stimulation with a STING agonist.
Materials:
-
Human or murine immune cells (e.g., PBMCs, bone marrow-derived dendritic cells)
-
STING agonist of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the immune cells at an appropriate density in a 96-well plate.
-
Cell Treatment: Treat the cells with various concentrations of the STING agonist and incubate for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer’s protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate for colorimetric detection.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion
The selection of a STING agonist for research and development requires careful consideration of its in vitro potency, in vivo efficacy, and resulting cytokine profile. While CDN agonists like ADU-S100, MK-1454, and BMS-986301 have been the focus of many studies, the emergence of non-CDN small molecules like this compound (CF511) highlights the expanding landscape of STING-targeted therapies. This guide provides a foundational comparison of several prominent CDN agonists based on available data. As more comprehensive and direct comparative studies become available, a clearer picture of the relative strengths and weaknesses of each agonist will emerge, further guiding the development of next-generation immunotherapies.
References
Comparative analysis of cytokine profiles induced by different STING agonists
A Comparative Analysis of Cytokine Profiles Induced by Different STING Agonists
The activation of the Stimulator of Interferon Genes (STING) pathway is a promising strategy in cancer immunotherapy, capable of transforming the tumor microenvironment from a "cold," non-immunogenic state to a "hot," inflamed one.[1] STING agonists, by mimicking the natural ligands of the STING protein, trigger a signaling cascade that results in the production of a variety of pro-inflammatory cytokines and chemokines.[2][3] These molecules are crucial for recruiting and activating immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and T cells, to mount an effective anti-tumor response.[4][5] However, the landscape of STING agonists is diverse, encompassing natural cyclic dinucleotides (CDNs) and synthetic non-CDN small molecules, each with distinct chemical properties that can lead to demonstrably different immunological outcomes.
This guide provides a comparative analysis of the cytokine profiles induced by different classes of STING agonists, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a clear overview to inform the selection of appropriate agonists for specific research and clinical goals.
Diverse Classes of STING Agonists
STING agonists can be broadly categorized into two main classes:
-
Cyclic Dinucleotides (CDNs): These are structurally related to the endogenous STING ligand, 2'3'-cGAMP, which is produced by the enzyme cGAS in response to cytosolic DNA. Examples include the natural CDNs cGAMP, c-di-GMP, and c-di-AMP, which have been successfully used as cancer vaccine adjuvants.
-
Non-Cyclic Dinucleotides (Non-CDNs): This class includes a variety of synthetic small molecules that can also bind to and activate STING. Notable examples are diABZI (diamidobenzimidazole), MSA-2, and SR-717. These non-CDN agonists have been developed to overcome some of the limitations of natural CDNs, such as poor membrane permeability.
Comparative Cytokine Induction
Different STING agonists have been shown to induce varying levels and profiles of key pro-inflammatory cytokines. The table below summarizes quantitative data on the induction of Interferon-beta (IFN-β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) by representative STING agonists. It is important to note that the potency and efficacy of these agonists can vary significantly depending on the cell type, concentration, and experimental conditions.
| STING Agonist | Class | IFN-β | TNF-α | IL-6 | IL-1β | Cell Type | Reference |
| 2'3'-cGAMP | CDN | Potent inducer | Induced | Induced | Induced | THP-1, BMDM | |
| diABZI | Non-CDN | ~20 ng/mL; >400-fold more potent than cGAMP (EC50 of 130 nM in human PBMCs) | Induced | Induced | Induced | Human PBMCs, BMDM | |
| MSA-2 | Non-CDN | Significantly stimulated | Significantly stimulated | Significantly stimulated | Not specified | Mouse plasma and tumor | |
| DMXAA | Non-CDN | Potent inducer in murine cells | Induced in murine cells | Induced in murine cells | Induced in murine cells | J774 monocytes | |
| CDA | CDN | Induced | Not specified | Not specified | Induced | J774 monocytes |
Data presented are synthesized from multiple sources and should be considered as representative examples. Absolute values can vary based on experimental conditions.
Studies have revealed that these agonists can elicit qualitatively different patterns of innate immune induction. For instance, diABZI, DMXAA, and CDA have been shown to stimulate the secretion of IL-1β with divergent induction patterns. While all three agonists induced IL-1β, the dose-response curves varied, with diABZI showing a linear decline at higher doses, whereas DMXAA and CDA exhibited sigmoidal decreases.
Signaling Pathway and Experimental Workflow
To understand how these agonists exert their effects, it is essential to visualize the STING signaling pathway and the general workflow for assessing cytokine induction.
The diagram above illustrates the central role of STING in detecting cytosolic DNA and initiating a downstream signaling cascade upon activation by either endogenous ligands like cGAMP or exogenous agonists. This activation leads to the transcription and secretion of various cytokines.
This workflow outlines the key steps involved in comparing the cytokine-inducing capabilities of different STING agonists in an in vitro setting.
Experimental Protocols
The following is a generalized protocol for the in vitro stimulation of immune cells with STING agonists and subsequent quantification of secreted cytokines.
Materials
-
Immune cell line (e.g., human THP-1 monocytes, murine bone marrow-derived macrophages (BMDMs))
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
STING agonists (e.g., 2'3'-cGAMP, diABZI, MSA-2)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cytokine quantification kits (e.g., ELISA or Luminex) for IFN-β, TNF-α, IL-6, and IL-1β
-
Plate reader for absorbance or luminescence detection
Cell Seeding and Stimulation
-
Cell Culture: Maintain the chosen immune cell line in the appropriate complete culture medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well. Allow the cells to adhere and stabilize overnight.
-
Agonist Preparation: Prepare stock solutions of the STING agonists in a suitable solvent (e.g., DMSO or sterile water). On the day of the experiment, prepare serial dilutions of each agonist in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared agonist dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine production and secretion.
Cytokine Quantification (ELISA Example)
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA Procedure: Perform the ELISA for each target cytokine (IFN-β, TNF-α, IL-6, IL-1β) on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Addition of a biotinylated detection antibody.
-
Incubation and subsequent washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and final washing.
-
Addition of a TMB substrate solution, leading to color development in proportion to the amount of cytokine present.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of each cytokine in the experimental samples.
Conclusion
The choice of a STING agonist can have a profound impact on the resulting cytokine milieu and, consequently, the nature of the induced immune response. While CDNs like cGAMP are potent inducers of a broad range of pro-inflammatory cytokines, non-CDN agonists such as diABZI and MSA-2 offer alternative profiles and, in some cases, significantly higher potency for specific cytokines like IFN-β. The selection of a STING agonist for therapeutic development should, therefore, be guided by a thorough understanding of its specific cytokine induction profile in relevant biological systems. The experimental protocols and workflows provided here offer a framework for conducting such comparative analyses, enabling researchers to make informed decisions in the pursuit of effective STING-based immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimising the quantification of cytokines present at low concentrations in small human mucosal tissue samples using Luminex assays - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking STING Agonists Against Known Immune Adjuvants: A Comparative Guide
In the landscape of vaccine development and immunotherapy, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response.[1][2] This guide provides a comparative analysis of synthetic STING (Stimulator of Interferon Genes) agonists against established immune adjuvants such as Aluminum salts (Alum), CpG oligodeoxynucleotides (CpG), and Monophosphoryl Lipid A (MPLA). This evaluation is intended for researchers, scientists, and drug development professionals to facilitate data-driven decisions in adjuvant selection.
Mechanism of Action: STING Agonists
STING agonists are a promising class of adjuvants that activate the innate immune system through the cGAS-STING pathway.[3] This pathway is naturally triggered by the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation by a STING agonist, the STING protein, located on the endoplasmic reticulum, initiates a signaling cascade. This cascade leads to the phosphorylation of IRF3 and activation of NF-κB, resulting in the robust production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][5] This innate immune activation is crucial for enhancing antigen presentation by dendritic cells (DCs), promoting the activation and differentiation of T cells, and ultimately driving a potent adaptive immune response.
Comparative Performance Data
The following table summarizes the performance of a representative synthetic STING agonist against Alum, CpG, and MPLA based on key immunological parameters. The data is compiled from various preclinical studies. It is important to note that the effectiveness of an adjuvant can be antigen-dependent and may vary across different models.
| Adjuvant Class | Mechanism of Action | Predominant T-cell Response | Antibody Isotype (IgG) | IFN-β Induction | TNF-α Induction | Reference |
| STING Agonist | STING pathway activation | Strong Th1 & CD8+ T-cells | IgG2a/c | +++ | ++ | |
| Alum | NLRP3 inflammasome activation | Th2 | IgG1 | - | + | |
| CpG (TLR9 agonist) | TLR9 activation | Strong Th1 | IgG2a/c | + | +++ | |
| MPLA (TLR4 agonist) | TLR4 activation | Th1 | IgG2a | ++ | ++ | |
| (Note: +++ indicates a very strong response, ++ a strong response, + a moderate response, and - a weak or no response.) |
Experimental Protocols
The data presented above is typically generated using standardized immunological assays. Below are outlines of common experimental protocols used for adjuvant comparison.
1. In Vitro Cytokine Production Assay:
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured from mice.
-
Stimulation: BMDCs are stimulated with the test adjuvant (e.g., STING agonist-29, CpG, MPLA) at various concentrations for 24 hours.
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the levels of cytokines such as IFN-β and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
2. In Vivo Immunization and Antibody Response:
-
Animals: Groups of mice (e.g., C57BL/6) are immunized subcutaneously or intramuscularly with a model antigen (e.g., ovalbumin) formulated with different adjuvants.
-
Immunization Schedule: Mice typically receive a prime immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Sample Collection: Blood samples are collected periodically to obtain sera.
-
Antibody Titer Measurement: Antigen-specific antibody titers (e.g., IgG1, IgG2a/c) in the sera are determined by ELISA.
3. In Vivo T-cell Response Analysis:
-
Immunization: Mice are immunized as described above.
-
Spleen and Lymph Node Harvesting: At a specified time point after the final immunization, spleens and draining lymph nodes are harvested.
-
T-cell Restimulation: Splenocytes or lymph node cells are restimulated in vitro with the specific antigen.
-
Flow Cytometry: The production of intracellular cytokines (e.g., IFN-γ, TNF-α) by antigen-specific CD4+ and CD8+ T-cells is analyzed by flow cytometry.
Concluding Remarks
Synthetic STING agonists represent a potent class of adjuvants capable of inducing robust Th1 and CD8+ T-cell responses, which are often desirable for vaccines against intracellular pathogens and for cancer immunotherapy. Their performance, particularly in driving Type I interferon production and a Th1-biased immune response, distinguishes them from traditional adjuvants like Alum. The selection of an appropriate adjuvant should be guided by the specific immunological requirements of the vaccine or therapeutic being developed. While Alum is known for inducing a strong Th2 response, CpG and MPLA are effective at promoting Th1 immunity. STING agonists offer a powerful alternative for applications where a strong cellular and Th1-type humoral response is critical. Further head-to-head comparisons in various disease models will continue to delineate the unique advantages of each adjuvant class.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published STING Agonist-29 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for the novel non-nucleotide STING (Stimulator of Interferon Genes) agonist, STING agonist-29 (also known as CF511), with other well-established STING agonists. The content is based on publicly available experimental data to assist researchers in evaluating its potential applications.
Executive Summary
This compound (CF511) is a novel small-molecule STING agonist. Published research has highlighted its potent activity as a vaccine adjuvant, where it was shown to elicit robust and durable neutralizing antibody and T cell responses against sarbecoviruses in various animal models[1]. To date, independent validation studies that directly compare this compound with other STING agonists in head-to-head experiments are not extensively available in the public domain. This guide, therefore, provides an indirect comparison by presenting the reported activities of this compound alongside data from widely used STING agonists, such as the natural ligand cyclic GMP-AMP (cGAMP) and the synthetic cyclic dinucleotide (CDN) ADU-S100 (MIW815).
Data Presentation: Comparative Efficacy of STING Agonists
The following tables summarize quantitative data from published studies to facilitate a comparison between this compound and other common STING agonists. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons may not be appropriate due to variations in experimental conditions.
Table 1: In Vitro STING Activation
| Agonist | Cell Line | Assay Type | Readout | EC50 Value (µM) | Reference |
| This compound (CF511) | Not explicitly stated in provided abstracts | Vaccine Adjuvant Study | IFN-β, IL-6, TNF-α induction | Data not available in abstracts | [1] |
| cGAMP | THP1-Dual™ KI-hSTING | IRF-Luciferase Reporter Assay | Luciferase Activity | 3.03 (µg/mL) | [1] |
| ADU-S100 (MIW815) | THP1-Dual™ | IRF-Luciferase Reporter Assay | Luciferase Activity | 0.5 - 5.0 | [2] |
| diABZI | THP-1 | IRF Reporter Assay | Luciferase Activity | ~0.02 | [3] |
Table 2: In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound (CF511) | Not evaluated in a cancer model in the primary cited study | N/A | N/A | N/A | |
| cGAMP | B16-F10 Melanoma | C57BL/6 | Intratumoral | Significant tumor regression | |
| ADU-S100 (MIW815) | CT26 Colon Carcinoma | BALB/c | 20 µg, intratumoral, days 10, 16 | Significant tumor regression | |
| ADU-S100 (MIW815) | Esophageal Adenocarcinoma | Rat | 50 µg, intratumoral, 2 cycles | 30.1% decrease in tumor volume | |
| ALG-031048 | CT26 Colon Carcinoma | BALB/c | Intratumoral | 90% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings. Below are representative protocols for key experiments used to evaluate STING agonists.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING agonist (e.g., this compound, cGAMP, ADU-S100)
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Determine the EC50 value by plotting the luciferase activity against the logarithm of the agonist concentration.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 20-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Mandatory Visualization
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a synthetic STING agonist.
Experimental Workflow for STING Agonist Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of novel STING agonists.
Logical Comparison of STING Agonist Classes
Caption: A logical comparison of the general classes of STING agonists.
References
Safety Operating Guide
Navigating the Safe Disposal of STING Agonist-29: A Procedural Guide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for STING agonist-29, a non-nucleotide small molecule activator of the STING (Stimulator of Interferon Genes) pathway. Adherence to these guidelines is critical for maintaining a safe research environment and ensuring regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information can be requested from suppliers like MedchemExpress.[1][2] However, by examining the SDS for a similar compound, STING agonist-14, we can infer the likely hazards and necessary precautions.[3]
Inferred Hazard Profile of this compound
Based on the data for STING agonist-14, researchers should handle this compound with caution, assuming it may present the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[3]
Quantitative Data Summary
The following table summarizes the key hazard classifications and precautionary statements associated with a similar STING agonist, which should be considered as best practice for this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Data inferred from the Safety Data Sheet for STING agonist-14.[3]
Experimental Protocols: Disposal Procedures
The following step-by-step methodologies provide a clear protocol for the safe disposal of this compound.
Step 1: Decontamination of Solutions
For solutions containing this compound, the primary step is to absorb the liquid.
-
Absorb Liquid : Use an inert, finely-powdered liquid-binding material such as diatomite or universal binders to absorb the solution.
-
Collect Absorbed Material : Carefully collect the saturated absorbent material using appropriate tools (e.g., spatula, scoop).
-
Containerize Waste : Place the collected material into a clearly labeled, sealed container suitable for chemical waste.
Step 2: Decontamination of Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Wipe-Down : Use disposable absorbent pads to wipe down surfaces and remove any visible residue.
-
Alcohol Scrub : Decontaminate the surfaces and equipment by scrubbing with alcohol (e.g., 70% ethanol or isopropanol).
-
Final Rinse : If appropriate for the surface or equipment, perform a final rinse with water.
-
Dispose of Cleaning Materials : All used wipes, pads, and other disposable cleaning materials should be placed in the designated chemical waste container.
Step 3: Disposal of Contaminated Materials
Proper disposal of all contaminated materials is crucial to prevent environmental release and ensure safety.
-
Segregate Waste : Keep all waste contaminated with this compound separate from general laboratory trash.
-
Label Waste Container : Ensure the waste container is clearly and accurately labeled with its contents, including the name "this compound" and relevant hazard symbols.
-
Follow Institutional Guidelines : Dispose of the sealed and labeled waste container in accordance with your institution's specific protocols for chemical waste. This typically involves collection by a certified hazardous waste disposal service.
-
Regulatory Compliance : Ensure all disposal practices comply with local, state, and federal regulations.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps for the safe handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers are strongly encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the official Safety Data Sheet from the supplier before use.
References
Navigating the Safe Handling of STING Agonist-29: A Guide for Researchers
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling STING (Stimulator of Interferon Genes) agonist-29. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. The following procedures detail the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
While a specific Safety Data Sheet (SDS) for STING agonist-29 is not publicly available, the following recommendations are based on the SDS for STING agonist-14, a closely related compound from the same supplier, MedChemExpress. It is reasonable to assume a similar hazard profile. The known hazards associated with a similar STING agonist include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory tract irritation.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- N95 or higher rated respirator (in a certified chemical fume hood) |
| Solution Preparation and Handling | - Laboratory coat- Chemical splash goggles- Nitrile gloves- Work should be conducted in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Laboratory coat- Safety glasses with side shields- Nitrile gloves- Work should be conducted in a certified biological safety cabinet |
| Spill Cleanup | - Chemical-resistant outer garments- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- N95 or higher rated respirator |
| Waste Disposal | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
Operational Workflow for Safe Handling and Disposal
To ensure a systematic and safe approach to working with this compound, from receipt to disposal, the following workflow must be followed. This procedural diagram outlines the critical steps and decision points to minimize risk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
